Product packaging for (E)-5-Oxoundec-2-enenitrile(Cat. No.:)

(E)-5-Oxoundec-2-enenitrile

Cat. No.: B15227247
M. Wt: 179.26 g/mol
InChI Key: YXGWITJEYRHHBI-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(E)-5-Oxoundec-2-enenitrile is a high-purity chemical compound offered as a reference standard for research applications. It features an alkene group in the (E) configuration, a ketone group, and a nitrile functional group. The nitrile group is a common and valuable moiety in medicinal chemistry and drug discovery. It is known for its metabolic stability and often serves as a bioisostere for carbonyl, hydroxyl, or halogen groups, potentially enhancing a compound's binding affinity and pharmacokinetic profile through hydrogen bonding interactions with target proteins . The combination of these functional groups makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly in pharmaceutical research for developing new active compounds. This product is intended for use in laboratory research only and is not for diagnostic or therapeutic purposes. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B15227247 (E)-5-Oxoundec-2-enenitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(E)-5-oxoundec-2-enenitrile

InChI

InChI=1S/C11H17NO/c1-2-3-4-5-8-11(13)9-6-7-10-12/h6-7H,2-5,8-9H2,1H3/b7-6+

InChI Key

YXGWITJEYRHHBI-VOTSOKGWSA-N

Isomeric SMILES

CCCCCCC(=O)C/C=C/C#N

Canonical SMILES

CCCCCCC(=O)CC=CC#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (E)-5-Oxoundec-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide outlines a proposed synthetic pathway and predicted characterization data for the novel compound, (E)-5-Oxoundec-2-enenitrile. Due to the absence of this compound in existing chemical literature, this document provides a theoretical yet practical framework for its synthesis and identification. The proposed synthesis involves a two-step process commencing with the oxidation of a commercially available secondary alcohol, followed by a Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated nitrile functionality. Detailed experimental protocols for each step are provided, alongside predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to aid in the characterization of the target molecule. This guide is intended to serve as a valuable resource for researchers interested in the synthesis of novel keto-nitrile compounds for potential applications in drug discovery and development.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a straightforward two-step sequence starting from the readily available precursor, undecan-5-ol. The proposed pathway is illustrated below.

Synthesis_Pathway cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Horner-Wadsworth-Emmons Reaction Undecan-5-ol Undecan-5-ol 5-Oxoundecanal 5-Oxoundecanal Undecan-5-ol->5-Oxoundecanal  PCC, DCM This compound This compound 5-Oxoundecanal->this compound  (EtO)₂P(O)CH₂CN, NaH, THF

Figure 1: Proposed two-step synthesis of this compound.

The initial step involves the oxidation of undecan-5-ol to the corresponding ketone, 5-oxoundecanal. Subsequently, a Horner-Wadsworth-Emmons reaction with diethyl cyanomethylphosphonate is proposed to stereoselectively form the (E)-α,β-unsaturated nitrile.

Experimental Protocols

Step 1: Synthesis of 5-Oxoundecanal

Materials:

  • Undecan-5-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask, add a solution of undecan-5-ol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 5-oxoundecanal.

Step 2: Synthesis of this compound

Materials:

  • 5-Oxoundecanal

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran.

  • Cool the suspension to 0 °C in an ice bath.

  • Add diethyl cyanomethylphosphonate (1.2 equivalents) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of 5-oxoundecanal (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature overnight, monitoring for completion by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Predicted Characterization Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established values for similar functional groups and molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.80dt, J ≈ 16.0, 7.0 Hz1HH-3
~ 5.40d, J ≈ 16.0 Hz1HH-2
~ 2.60t, J ≈ 7.5 Hz2HH-4
~ 2.45t, J ≈ 7.5 Hz2HH-6
~ 1.55m2HH-7
~ 1.25m6HH-8, H-9, H-10
~ 0.88t, J ≈ 7.0 Hz3HH-11

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 209.0C-5 (C=O)
~ 150.0C-3
~ 118.0C-1 (CN)
~ 100.0C-2
~ 42.0C-6
~ 35.0C-4
~ 31.5C-9
~ 28.8C-8
~ 23.5C-7
~ 22.5C-10
~ 14.0C-11
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupDescription
~ 2220C≡NNitrile stretch
~ 1715C=OKetone stretch
~ 1640C=CAlkene stretch
~ 970C-H(E)-alkene out-of-plane bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zIon
179.29[M]⁺ (Molecular Ion)
150.25[M - C₂H₅]⁺
124.21[M - C₄H₉]⁺
97.12[M - C₆H₁₃]⁺
85.10[C₅H₉O]⁺

Visualization of Reaction Mechanism

The Horner-Wadsworth-Emmons reaction is a key step in the proposed synthesis, ensuring the stereoselective formation of the (E)-alkene. The general mechanism is depicted below.

HWE_Mechanism cluster_mech Horner-Wadsworth-Emmons Mechanism Phosphonate  (EtO)₂P(O)CH₂CN Carbanion [(EtO)₂P(O)CHCN]⁻Na⁺ Phosphonate->Carbanion Deprotonation Base NaH Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Attack Ketone R-C(=O)-R' Ketone->Oxaphosphetane Alkene (E)-R-CH=CH-CN Oxaphosphetane->Alkene Elimination Phosphate (EtO)₂P(O)O⁻Na⁺ Oxaphosphetane->Phosphate

Figure 2: General mechanism of the Horner-Wadsworth-Emmons reaction.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of the novel compound this compound. The proposed two-step synthesis is based on well-established and reliable organic reactions. The detailed experimental protocols and predicted spectroscopic data are intended to facilitate the practical realization and identification of this target molecule. This information should prove valuable for researchers in medicinal chemistry and drug development who are exploring novel chemical entities.

Technical Guide: Spectroscopic Analysis of (E)-5-Oxoundec-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-Oxoundec-2-enenitrile is an organic compound featuring an α,β-unsaturated nitrile and a ketone functional group. This unique combination of functionalities makes it a potentially interesting molecule for synthetic chemistry and materials science. Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the detailed experimental procedures required to obtain such data.

Proposed Synthesis

A reliable method for the synthesis of α,β-unsaturated nitriles is the Wittig reaction or its Horner-Wadsworth-Emmons variant, which generally favors the formation of the (E)-isomer. A plausible synthetic route for this compound would involve the reaction of 2-oxononanal with a phosphorus ylide derived from acetonitrile.

Reaction Scheme:

  • Step 1: Preparation of the Wittig Reagent: Diethyl cyanomethylphosphonate is treated with a strong base, such as sodium hydride (NaH), to generate the corresponding phosphonate carbanion.

  • Step 2: Olefination: The resulting carbanion is then reacted with 2-oxononanal. The reaction proceeds via a nucleophilic addition to the aldehyde, followed by elimination to form the carbon-carbon double bond, yielding this compound.

Experimental Protocols

The following are standard protocols for acquiring the spectroscopic data for a novel organic compound like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 100 MHz for carbon. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance of the ¹³C isotope.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

3.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, operating at a standard energy of 70 eV. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate the molecular ion with less fragmentation.

  • Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.8 - 7.0Doublet of Triplets1HH-3
~ 5.8 - 6.0Doublet1HH-2
~ 2.7 - 2.8Triplet2HH-4
~ 2.5 - 2.6Triplet2HH-6
~ 1.5 - 1.6Multiplet2HH-7
~ 1.2 - 1.4Multiplet6HH-8, H-9, H-10
~ 0.8 - 0.9Triplet3HH-11

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 208C-5 (C=O)
~ 145C-3
~ 118C-1 (C≡N)
~ 110C-2
~ 40C-6
~ 35C-4
~ 31C-9
~ 29C-8
~ 24C-7
~ 22C-10
~ 14C-11

Table 3: Predicted IR Data (Thin Film)

Wavenumber (cm⁻¹)IntensityAssignment
~ 2225MediumC≡N stretch (conjugated)
~ 1690StrongC=O stretch (α,β-unsaturated)
~ 1630MediumC=C stretch
~ 970Strong=C-H bend (trans)
2955, 2925, 2855Medium-StrongC-H stretch (aliphatic)

Table 4: Predicted Mass Spectrometry Data (EI)

m/zProposed Fragment
179[M]⁺ (Molecular Ion)
150[M - C₂H₅]⁺ (α-cleavage)
122[M - C₄H₉]⁺ (McLafferty rearrangement)
99[C₆H₁₁CO]⁺
71[C₅H₁₁]⁺
55[C₄H₇]⁺

Visualizations

The following diagrams illustrate the proposed workflow for the synthesis and analysis of this compound.

experimental_workflow start Starting Materials (2-oxononanal, Diethyl cyanomethylphosphonate) synthesis Wittig-Horner Reaction start->synthesis purification Column Chromatography synthesis->purification product This compound purification->product analysis Spectroscopic Analysis product->analysis nmr NMR (¹H, ¹³C) ir IR ms MS data Data Interpretation & Structure Confirmation nmr->data ir->data ms->data

Caption: Synthetic and analytical workflow for this compound.

An In-depth Technical Guide to the Chemical Properties and Reactivity of (E)-5-Oxoundec-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: (E)-5-Oxoundec-2-enenitrile is a specialized chemical entity for which extensive experimental data is not publicly available. This guide is therefore based on established principles of organic chemistry and data from analogous structures containing α,β-unsaturated nitrile and ketone functionalities. The information provided is intended for a professional audience of researchers and scientists and should be used as a predictive guide for experimental design.

Chemical Properties

This compound possesses a unique bifunctional structure, incorporating both an electrophilic α,β-unsaturated nitrile and a ketone. This combination of functional groups dictates its chemical and physical properties.

Structure and Conformation

The molecule features a linear eleven-carbon chain. The (E)-configuration of the double bond between C2 and C3 results in a trans-geometry, which is generally more thermodynamically stable than the corresponding (Z)-isomer. The presence of the sp²-hybridized carbons of the alkene and the ketone, and the sp-hybridized carbon of the nitrile group, introduces regions of planarity within the otherwise flexible alkyl chain.

Physicochemical Data (Predicted)

Due to the lack of specific experimental data for this compound, the following table presents predicted physicochemical properties based on its constituent functional groups and overall structure.

PropertyPredicted Value/Information
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Appearance Likely a colorless to pale yellow oil at room temperature.
Boiling Point Estimated to be in the range of 250-280 °C at atmospheric pressure.
Melting Point Expected to be low, likely below 0 °C.
Solubility Sparingly soluble in water. Soluble in common organic solvents such as ethanol, diethyl ether, acetone, and dichloromethane.
Stability Stable under standard conditions. May be sensitive to strong acids, bases, and oxidizing/reducing agents. The α,β-unsaturated system may be prone to polymerization upon prolonged exposure to heat or light.
Spectroscopic and Geometric Data

The following tables summarize the expected spectroscopic and geometric parameters for this compound. These values are based on typical data for α,β-unsaturated nitriles and ketones.

Table 1: Predicted Spectroscopic Data

SpectroscopyFunctional GroupCharacteristic Signal
IR (Infrared) C≡N (Nitrile)~2220 cm⁻¹ (sharp, medium intensity)[1][2]
C=O (Ketone)~1715 cm⁻¹ (strong)[3]
C=C (Alkene)~1640 cm⁻¹ (medium, sharp)
=C-H (trans)~970 cm⁻¹ (strong, characteristic for (E)-alkene)
¹H NMR H-2 (α-proton)δ 5.8 - 6.2 ppm (doublet of doublets)[4][5]
H-3 (β-proton)δ 6.7 - 7.1 ppm (doublet of triplets)[4][5]
-CH₂-C=O (α to ketone)δ 2.4 - 2.6 ppm (triplet)[4]
¹³C NMR C1 (Nitrile)δ 117 - 120 ppm[6][7][8][9]
C2 (α-carbon)δ 110 - 120 ppm[6][7]
C3 (β-carbon)δ 145 - 155 ppm[6][7]
C5 (Ketone)δ 205 - 215 ppm[8][9]

Table 2: Predicted Geometric Parameters

Bond/AngleFunctional Group ContextTypical Value
Bond Length (Å) C≡N~1.16 Å
C=O~1.22 Å[10]
C=C~1.34 Å
C-C (sp²-sp²)~1.47 Å
Bond Angle (°) C-C≡N~180°
C-C=O~120°[11]
C=C-C~120°

Chemical Reactivity and Potential Signaling Pathways

The reactivity of this compound is dominated by its two electrophilic centers: the β-carbon of the α,β-unsaturated nitrile and the carbonyl carbon of the ketone.

Reactivity of the α,β-Unsaturated Nitrile

The conjugated system of the α,β-unsaturated nitrile makes the β-carbon susceptible to nucleophilic attack in a reaction known as a Michael (or conjugate) addition.[12][13] This is a key reaction for this class of compounds.

  • Michael Addition: Soft nucleophiles, such as enolates, amines, and thiols, will preferentially add to the β-carbon (C3). This reaction is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds.

  • Cycloadditions: The electron-deficient alkene can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile.

Reactivity of the Ketone

The carbonyl group of the ketone is a classic electrophilic site for nucleophilic attack.

  • Nucleophilic Addition: Strong, hard nucleophiles, such as Grignard reagents and organolithium compounds, will typically add to the carbonyl carbon (C5) to form a tertiary alcohol after workup.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). The α,β-unsaturated nitrile may also be reduced under more forcing conditions.

Logical Reactivity Diagram

The following diagram illustrates the primary reaction pathways for this compound.

Reactivity_Pathways main This compound michael_adduct Michael Adduct main->michael_adduct tertiary_alcohol Tertiary Alcohol main->tertiary_alcohol secondary_alcohol Secondary Alcohol main->secondary_alcohol nuc_soft Soft Nucleophile (e.g., R₂CuLi, RSH, R₂NH) nuc_soft->main 1,4-Addition (Michael) nuc_hard Hard Nucleophile (e.g., RMgX, RLi) nuc_hard->main 1,2-Addition reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->main Carbonyl Reduction

Caption: Predicted reactivity pathways of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis and key reactions involving a molecule like this compound. Note: These are generalized procedures and would require optimization for this specific substrate.

Proposed Synthesis: Wittig-Horner-Emmons Reaction

A plausible route to synthesize this compound is via a Wittig-Horner-Emmons reaction, which is known to favor the formation of (E)-alkenes.

Workflow Diagram:

Synthesis_Workflow start Start Materials: - 4-Oxodecanal - Diethyl cyanomethylphosphonate step1 Step 1: Deprotonation - Add phosphonate to a strong base (e.g., NaH) in an aprotic solvent (e.g., THF). start->step1 step2 Step 2: Wittig-Horner-Emmons Reaction - Add 4-Oxodecanal to the ylide solution. - Stir at room temperature. step1->step2 step3 Step 3: Workup - Quench with saturated NH₄Cl solution. - Extract with an organic solvent (e.g., ethyl acetate). step2->step3 step4 Step 4: Purification - Dry the organic layer (e.g., with MgSO₄). - Concentrate in vacuo. - Purify by column chromatography. step3->step4 end_product Final Product: This compound step4->end_product

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

  • Preparation of the Ylide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil. Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add diethyl cyanomethylphosphonate (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde: Dissolve 4-oxodecanal (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Michael Addition with a Thiol

This protocol describes the conjugate addition of a thiol to the α,β-unsaturated nitrile.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane or THF.

  • Addition of Nucleophile: Add a thiol, for example, thiophenol (1.1 equivalents), to the solution.

  • Catalyst: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature and monitor by TLC.

  • Workup and Purification: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Grignard Reaction with the Ketone

This protocol outlines the addition of a Grignard reagent to the ketone carbonyl.

Detailed Protocol:

  • Preparation: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Addition of Grignard Reagent: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents) dropwise.[12][14][15][16][17]

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.[14]

  • Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography to yield the tertiary alcohol.[14]

Conclusion

This compound is a molecule with significant potential for synthetic transformations due to its dual electrophilic nature. The α,β-unsaturated nitrile allows for conjugate additions, expanding the carbon skeleton or introducing heteroatoms at the β-position. The ketone functionality provides a site for nucleophilic attack to generate tertiary alcohols or for reduction to a secondary alcohol. The protocols and data presented in this guide, while predictive, offer a solid foundation for researchers and drug development professionals to design and execute experiments involving this or structurally related compounds. Careful consideration of the choice of nucleophile and reaction conditions will be crucial for achieving selectivity between the two reactive sites.

References

An In-depth Technical Guide on the Discovery and Natural Occurrence of Oxoalkenenitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxoalkenenitriles represent a specialized class of bifunctional compounds characterized by the presence of both a keto and a nitrile group conjugated with a carbon-carbon double bond. While the broader class of unsaturated nitriles has been identified from various natural sources, the specific discovery and characterization of oxoalkenenitriles are less documented, presenting a unique area of study. This technical guide provides a comprehensive overview of the current knowledge on the discovery, natural occurrence, and biological significance of this intriguing class of molecules. We focus on a prominent example, (E)-4-oxohex-2-enenitrile, to illustrate the key aspects of their existence in nature. This document summarizes available quantitative data, details relevant experimental protocols, and explores associated biological pathways to serve as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug development.

Introduction to Oxoalkenenitriles

Oxoalkenenitriles are α,β-unsaturated nitriles containing a ketone functional group. This combination of functionalities imparts unique chemical reactivity and biological activity. The electron-withdrawing nature of both the nitrile and the keto group makes the β-carbon of the alkene highly electrophilic and susceptible to nucleophilic attack, a characteristic that often underlies their biological effects.

While a diverse array of nitrile-containing compounds has been isolated from terrestrial and marine environments, including plants, fungi, bacteria, and insects, the subset of oxoalkenenitriles remains a sparsely populated and relatively unexplored area of natural product chemistry. Their discovery has often been linked to specific ecological roles, such as chemical defense in insects, or as byproducts of metabolic processes like lipid peroxidation.

Discovery and Natural Occurrence

The discovery of oxoalkenenitriles in nature is highlighted by the identification of (E)-4-oxohex-2-enenitrile, the nitrile analog of the more frequently studied (E)-4-oxo-2-hexenal.

Insect Chemical Defense

A significant natural source of oxoalkenenitriles is the defensive secretions of insects, particularly within the order Hemiptera. Bark bugs of the family Phloeidae are known to produce a complex mixture of volatile compounds in their scent glands as a defense mechanism against predators. Early investigations into the chemical composition of these secretions led to the identification of various aldehydes and ketones. More detailed analytical studies later confirmed the presence of (E)-4-oxo-2-hexenal and its corresponding nitrile, (E)-4-oxohex-2-enenitrile, as key components of this chemical arsenal. These compounds contribute to the pungent and often repellent odor of the secretion, deterring potential threats.

Products of Lipid Peroxidation in Food

Oxoalkenenitriles have also been identified as products of lipid peroxidation, a process involving the oxidative degradation of lipids. This is particularly relevant in food science, where the oxidation of polyunsaturated fatty acids (PUFAs), such as omega-3 fatty acids, can lead to the formation of a variety of reactive aldehydes and ketones. (E)-4-oxo-2-hexenal has been detected in cooked foods, such as soy sauce and broiled fish, as a result of the heat-induced oxidation of lipids[1][2]. While the corresponding nitrile is less commonly reported, its formation from the precursor aldehyde in the presence of ammonia or other nitrogen sources is plausible under certain conditions.

Quantitative Data

Quantitative data on the natural abundance of oxoalkenenitriles is limited. However, studies on the defensive secretions of insects and the analysis of food products provide some insights into their concentration.

CompoundNatural SourceConcentration RangeAnalytical Method
(E)-4-oxo-2-hexenalScent glands of bark bugs (Phloeidae)Varies by species and ageGC-MS
(E)-4-oxo-2-hexenalBroiled sauryHigh concentrationLC/ESI-MS/MS
(E)-4-oxo-2-hexenalEdible vegetable oil (heated)DetectedLC/ESI-MS/MS

Note: Data for (E)-4-oxohex-2-enenitrile is often reported qualitatively or as a component of a complex mixture without specific quantification.

Experimental Protocols

The isolation and characterization of oxoalkenenitriles from natural sources require specialized analytical techniques due to their volatility and reactivity.

Isolation from Insect Scent Glands

A common methodology for the extraction and analysis of volatile compounds from insect scent glands is detailed below.

Workflow for Insect Scent Gland Analysis

G cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis cluster_identification Identification insect Insect Specimen gland Dissection of Scent Gland insect->gland solvent Solvent Extraction (e.g., Hexane) gland->solvent gcms Gas Chromatography-Mass Spectrometry (GC-MS) solvent->gcms nmr Nuclear Magnetic Resonance (NMR) (for structural elucidation) gcms->nmr library Mass Spectral Library Comparison gcms->library synthesis Comparison with Synthetic Standard library->synthesis

Figure 1: General workflow for the isolation and identification of volatile compounds from insect scent glands.
  • Sample Collection: Insects are collected and may be frozen to preserve the chemical integrity of their glandular secretions.

  • Gland Dissection: The metathoracic or dorsal abdominal scent glands are carefully dissected under a microscope.

  • Solvent Extraction: The dissected glands are immersed in a suitable organic solvent, such as hexane or dichloromethane, to extract the volatile and semi-volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is injected into a GC-MS system. The gas chromatograph separates the individual components of the mixture based on their boiling points and polarity, and the mass spectrometer provides mass spectral data for each component, aiding in their identification.

  • Structural Elucidation: For novel compounds, further analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required to confirm the chemical structure.

  • Confirmation: Identification is typically confirmed by comparing the mass spectrum and retention time with those of a synthetically prepared authentic standard.

Analysis in Food Matrices

The analysis of oxoalkenenitriles and related compounds in complex food matrices involves different extraction and analytical techniques.

  • Sample Preparation: Food samples (e.g., soy sauce, cooked fish) are homogenized.

  • Extraction: Solid-phase microextraction (SPME) or solvent extraction may be used to isolate the volatile and semi-volatile compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile compounds, LC-MS/MS is often the method of choice. The liquid chromatograph separates the components, and the tandem mass spectrometer provides high sensitivity and selectivity for quantification and identification.

Biosynthesis and Biological Activity

Biosynthesis

The biosynthetic pathways leading to oxoalkenenitriles are not fully elucidated. However, two primary routes are proposed:

  • Lipid Peroxidation: As mentioned, the oxidation of polyunsaturated fatty acids is a key source of (E)-4-oxo-2-hexenal. This non-enzymatic process is initiated by reactive oxygen species and proceeds through a free radical chain reaction. The formation of the corresponding nitrile could occur through subsequent reactions of the aldehyde with nitrogen-containing compounds.

  • Insect Metabolism: In insects, it is hypothesized that these compounds are synthesized de novo from common metabolic precursors, likely fatty acids. The specific enzymatic machinery responsible for the formation of the unsaturated keto-nitrile functionality is an active area of research in insect chemical ecology.

G PUFA Polyunsaturated Fatty Acids (e.g., Omega-3) Peroxidation Lipid Peroxidation PUFA->Peroxidation ROS Reactive Oxygen Species (ROS) ROS->Peroxidation Aldehyde (E)-4-oxo-2-hexenal Peroxidation->Aldehyde Nitrile (E)-4-oxohex-2-enenitrile Aldehyde->Nitrile NitrogenSource Nitrogen Source (e.g., Ammonia) NitrogenSource->Nitrile

Figure 3: Hypothesized modulation of cellular signaling pathways by oxoalkenenitriles through covalent protein modification.

Conclusion and Future Perspectives

The study of naturally occurring oxoalkenenitriles is a nascent field with significant potential. The identification of (E)-4-oxohex-2-enenitrile in both insects and food highlights the diverse origins and ecological relevance of this class of compounds. For researchers and drug development professionals, the potent biological activity of these molecules, stemming from their unique chemical structure, makes them interesting candidates for further investigation.

Future research should focus on:

  • Discovery: Broader screening of natural sources, particularly insects and microorganisms, for novel oxoalkenenitriles.

  • Biosynthesis: Elucidation of the specific enzymatic pathways responsible for their formation in living organisms.

  • Quantitative Analysis: Development of robust analytical methods for the accurate quantification of these compounds in various matrices.

  • Pharmacology and Toxicology: Detailed investigation into their mechanisms of action, including their effects on specific signaling pathways and their potential as therapeutic leads or as toxicants of concern.

This guide provides a foundational understanding of oxoalkenenitriles, offering a starting point for further exploration into their chemistry, biology, and potential applications.

References

The Double-Edged Sword: A Technical Guide to the Biological Activity of α,β-Unsaturated Nitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The α,β-unsaturated nitrile moiety, a seemingly simple chemical scaffold, conceals a potent and versatile reactivity that has captured the attention of medicinal chemists and chemical biologists. This technical guide delves into the core principles governing the biological activity of this fascinating class of compounds, providing a comprehensive overview of their mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate their effects. The inherent electrophilicity of the β-carbon, conferred by the electron-withdrawing nitrile group, renders these molecules susceptible to nucleophilic attack, a property that is the cornerstone of their biological interactions.

The Chemistry of Action: Michael Addition as the Linchpin

The primary mechanism by which α,β-unsaturated nitriles exert their biological effects is through a covalent interaction with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins. This occurs via a conjugate addition reaction known as the Michael addition.[1][2] The electron-poor β-carbon of the unsaturated nitrile acts as a Michael acceptor, readily reacting with soft nucleophiles like the thiolate anion of cysteine.[1] This covalent modification can be either reversible or irreversible, depending on the specific molecular context, and can lead to the modulation of protein function, including enzyme inhibition and disruption of protein-protein interactions.[3][4]

The reactivity of the α,β-unsaturated nitrile can be tuned by the substituents on the carbon-carbon double bond. Electron-donating groups can decrease the electrophilicity of the β-carbon, slowing the rate of Michael addition, while electron-withdrawing groups can enhance it. This inherent tunability allows for the rational design of compounds with specific reactivity profiles, a key consideration in drug development to balance potency with minimizing off-target effects.

A Spectrum of Biological Activities

The ability of α,β-unsaturated nitriles to covalently modify proteins translates into a broad range of biological activities, with significant potential in therapeutic applications. Key areas of investigation include their use as anticancer agents, enzyme inhibitors, and anti-inflammatory compounds.

Anticancer Activity

A significant body of research has focused on the development of α,β-unsaturated nitriles as anticancer agents. Their cytotoxic effects are often attributed to the inhibition of key proteins involved in cancer cell proliferation, survival, and metastasis.

The following table summarizes the in vitro cytotoxic activity of various α,β-unsaturated nitrile derivatives against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented.

CompoundCancer Cell LineIC50 (µM)Reference
2,3-diphenyl acrylonitrile derivatives
5c (4-fluoro)AGS0.75 ± 0.24[5][6]
5f (4-bromo)AGS0.68 ± 0.21[5][6]
5h (4-chloro)AGS0.41 ± 0.05[5][6]
5k (4-trifluoromethyl)AGS1.49 ± 0.92[5][6]
4dHeLa4.20[7]
4pHCT1160.13[7]
Benzimidazole-derived acrylonitriles
50Hematological cancer cell linesFavorable selectivity[4]
64Hematological cancer cell linesFavorable selectivity[4]
68Hematological cancer cell linesFavorable selectivity[4]
69Hematological cancer cell linesFavorable selectivity[4]
β-nitrostyrene derivative
CYT-Rx20MCF-70.81 ± 0.04 µg/mL[8]
CYT-Rx20MDA-MB-2311.82 ± 0.05 µg/mL[8]
CYT-Rx20ZR75-11.12 ± 0.06 µg/mL[8]
Enzyme Inhibition

The targeted covalent modification of enzymes is a promising strategy in drug discovery. α,β-Unsaturated nitriles have been investigated as inhibitors of various enzymes, including kinases and proteases.

Certain α,β-unsaturated nitrile derivatives have demonstrated potent inhibitory activity against EGFR, a receptor tyrosine kinase often dysregulated in cancer.

CompoundEnzymeIC50 (µM)Reference
2EGFR kinase1.09[5]
3EGFR kinase0.93[5]
8EGFR kinase4.24[5]
10EGFR kinase1.12[5]
11EGFR kinase0.81[5]
Gefitinib (Reference)EGFR kinase0.90[5]

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division and are a validated target for anticancer drugs.[9] Some α,β-unsaturated nitriles have been shown to inhibit tubulin polymerization.

CompoundAssayIC50 (µM)Reference
7fTubulin polymerization inhibition2.04[10]
E7010 (Reference)Tubulin polymerization inhibition2.15[10]
6rTubulin polymerization inhibition1.84[10]
6yTubulin polymerization inhibition2.43[10]
KX2-391Phenotypic tubulin polymerization inhibitionPotent[11]
ON-01910Phenotypic tubulin polymerization inhibitionModerate[11]
HMN-214Phenotypic tubulin polymerization inhibitionLess potent[11]
Colchicine (Reference)Phenotypic tubulin polymerization inhibition0.058[11]
Anti-inflammatory Activity

The anti-inflammatory properties of α,β-unsaturated nitriles are often linked to their ability to modulate inflammatory signaling pathways. A key mechanism is the inhibition of pro-inflammatory mediators like nitric oxide (NO).

CompoundCell LineAssayIC50 (µM)Reference
Ursolic acid derivative (UA-1)RAW 264.7NO inhibition2.2 ± 0.4[12]
Ursolic acid (Reference)RAW 264.7NO inhibition17.5 ± 2.0[12]

Signaling Pathway Modulation: The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell proliferation, and apoptosis.[2] Constitutive activation of the JAK/STAT pathway, particularly of STAT3, is a hallmark of many cancers and inflammatory diseases.[13][14] The presence of nucleophilic cysteine residues in STAT3 makes it a potential target for covalent inhibitors, including α,β-unsaturated nitriles.[15]

The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription. An α,β-unsaturated nitrile can covalently modify a cysteine residue on STAT3, preventing its phosphorylation and downstream signaling.

JAK_STAT_Inhibition cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Activation JAK->Receptor 3. Phosphorylation STAT3 STAT3 JAK->STAT3 4. Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer 5. Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3_dimer->Gene_Transcription 6. Nuclear Translocation Unsat_Nitrile α,β-Unsaturated Nitrile Unsat_Nitrile->STAT3 Covalent Modification (Michael Addition)

Figure 1: Inhibition of the JAK/STAT3 signaling pathway by an α,β-unsaturated nitrile.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of α,β-unsaturated nitriles on the viability of cancer cell lines.[16][17][18]

Workflow:

Figure 2: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the α,β-unsaturated nitrile compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Griess Assay for Nitric Oxide Inhibition)

This protocol measures the ability of α,β-unsaturated nitriles to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[19][20][21]

Workflow:

References

The Nitrile Moiety: A Versatile Tool in Modern Drug Discovery and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a nitrile group has become a pivotal strategy in contemporary drug design, offering a unique combination of physicochemical and pharmacological advantages. This versatile functional group can significantly enhance a molecule's therapeutic profile by improving its binding affinity, metabolic stability, and pharmacokinetic properties. This technical guide delves into the core therapeutic applications of nitrile-containing compounds, providing detailed insights into their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to evaluate their efficacy. Over 30 pharmaceuticals containing a nitrile group have received FDA approval, highlighting the broad clinical utility of this moiety in treating a wide array of conditions.[1][2]

The Physicochemical and Pharmacological Advantages of the Nitrile Group

The nitrile group, with its linear geometry and strong dipole moment, confers several beneficial properties to a drug candidate. It is often considered a bioisostere for various functional groups, including carbonyls, hydroxyls, and halogens, allowing for fine-tuning of a molecule's properties.[3] Key advantages include:

  • Enhanced Binding Affinity: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with target proteins.[2][3] Furthermore, its electron-withdrawing nature can modulate the electronic properties of aromatic rings, potentially leading to favorable π-π stacking interactions.[1]

  • Improved Pharmacokinetic Profile: Nitrile-containing compounds often exhibit increased metabolic stability, as the nitrile group is generally resistant to metabolism.[1][3] This can lead to a longer half-life and improved bioavailability. Additionally, the introduction of a nitrile can block metabolically labile sites on a molecule.[3]

  • Increased Solubility: The polar nature of the nitrile group can improve the aqueous solubility of a drug candidate, which is a critical factor for oral bioavailability.[1]

  • Covalent Inhibition: The electrophilic character of the nitrile carbon allows it to act as a "warhead" for covalent inhibitors, forming a stable bond with nucleophilic residues (like cysteine or serine) in the active site of a target enzyme.[4][5]

This guide will now explore three prominent examples of nitrile-containing drugs, detailing their therapeutic applications, mechanisms of action, and the experimental protocols used to characterize them.

Ibrutinib: A Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor

Therapeutic Application: Ibrutinib (Imbruvica®) is a first-in-class BTK inhibitor used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[6][7]

Mechanism of Action: Ibrutinib acts as an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[7][8] The BCR pathway is essential for the proliferation, survival, and trafficking of B-cells.[8] Ibrutinib's acrylamide group forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its sustained inhibition.[7][8] This blockade of BTK disrupts downstream signaling cascades, including the PI3K/AKT and NF-κB pathways, ultimately inhibiting B-cell proliferation and promoting apoptosis.[7][9]

Signaling Pathway

Ibrutinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN PI3K PI3K BCR->PI3K SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PIP3->BTK Recruits to membrane AKT AKT PIP3->AKT NFkB NF-κB PLCg2->NFkB AKT->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Ibrutinib inhibits BTK, disrupting BCR signaling and B-cell proliferation.

Quantitative Data
CompoundTargetIC50 (nM)Assay TypeReference
IbrutinibBTK0.5Enzymatic[10][11]
IbrutinibBTK (autophosphorylation)11Cellular[11]
ONO-4059BTK2.2Enzymatic[7]
CGI-1746BTK1.9Enzymatic[12]
RN-486BTK4Enzymatic[8]
VecabrutinibBTK18.4Cellular[13]
FenebrutinibBTK7.04Cellular[13]
Experimental Protocols

In Vitro BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay):

This assay quantifies the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the BTK enzyme.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., Ibrutinib) in DMSO. Further dilute this series in Kinase Buffer A.

  • Kinase/Antibody Mixture: Prepare a solution containing the BTK enzyme and a europium-labeled anti-His antibody in Kinase Buffer A.

  • Tracer Solution: Prepare a solution of a fluorescently labeled ATP-competitive tracer in Kinase Buffer A.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted test compound, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission ratio of the acceptor (tracer) to the donor (europium-labeled antibody) is calculated.

  • Data Analysis: The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Letrozole: A Non-Steroidal Aromatase Inhibitor

Therapeutic Application: Letrozole (Femara®) is a highly potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[9][14]

Mechanism of Action: Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for the final step in the biosynthesis of estrogens from androgens (specifically, the conversion of androstenedione to estrone and testosterone to estradiol).[15] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase.[9] Letrozole competitively and reversibly binds to the heme group of the aromatase enzyme, thereby blocking its catalytic activity and significantly reducing systemic estrogen levels.[9] This deprivation of estrogen slows or stops the growth of estrogen-dependent breast cancer cells.

Signaling Pathway

Letrozole_Pathway cluster_steroidogenesis Estrogen Biosynthesis cluster_cancer_cell Breast Cancer Cell Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol ER Estrogen Receptor (ER) Estradiol->ER Letrozole Letrozole Letrozole->Aromatase Competitive Inhibition Growth Tumor Growth & Proliferation ER->Growth

Caption: Letrozole inhibits aromatase, blocking estrogen synthesis and tumor growth.

Quantitative Data
CompoundTargetIC50Assay TypeReference
LetrozoleAromatase (CYP19A1)11.5 nMEnzymatic[15]
LetrozoleCYP1A169.8 µMEnzymatic[16][17]
LetrozoleCYP2A6106 µMEnzymatic[16][17]
VorozoleAromatase (CYP19A1)4.17 nMEnzymatic[17]
AminoglutethimideAromatase (CYP19A1)VariesEnzymatic[18]
4-HydroxyandrostenedioneAromatase (CYP19A1)30.0 - 50.0 nMEnzymatic[18]
Experimental Protocols

Fluorometric Aromatase (CYP19A) Activity Assay:

This assay measures the activity of aromatase by detecting the conversion of a fluorogenic substrate into a fluorescent product.

  • Reagent Preparation: Reconstitute lyophilized recombinant human aromatase, NADPH generating system, and the fluorogenic substrate in the provided assay buffer. Prepare a working solution of the inhibitor (e.g., Letrozole).

  • Standard Curve: Prepare a standard curve using a fluorescent standard (e.g., 7-hydroxy-4-trifluoromethylcoumarin) to quantify the amount of product formed.

  • Reaction Setup: In a 96-well plate, add the sample (e.g., recombinant aromatase or cell lysate), the NADPH generating system, and the test compound or vehicle control.

  • Pre-incubation: Incubate the plate for at least 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the fluorogenic aromatase substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence in kinetic mode for a set period (e.g., 60 minutes) at 37°C, using an excitation wavelength of ~488 nm and an emission wavelength of ~527 nm.

  • Data Analysis: Calculate the rate of reaction (fluorescence units per minute). Determine the specific activity of aromatase and the percent inhibition by the test compound. The IC50 value is calculated from a dose-response curve.[4]

Vildagliptin: A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Therapeutic Application: Vildagliptin (Galvus®) is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes mellitus.[4][19]

Mechanism of Action: Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP.[1] This leads to several beneficial effects on glucose homeostasis:

  • Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose.[3]

  • Suppressed Glucagon Secretion: GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[3][19] These actions result in improved glycemic control with a low risk of hypoglycemia.[1]

Signaling Pathway

Vildagliptin_Pathway cluster_incretin Incretin Regulation cluster_pancreas Pancreas cluster_liver Liver GLP1_GIP_active Active GLP-1 & GIP DPP4 DPP-4 Enzyme GLP1_GIP_active->DPP4 Beta_cells β-Cells GLP1_GIP_active->Beta_cells Alpha_cells α-Cells GLP1_GIP_active->Alpha_cells GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibition Insulin ↑ Insulin Secretion Beta_cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_cells->Glucagon HGP ↓ Hepatic Glucose Production Glucagon->HGP

Caption: Vildagliptin inhibits DPP-4, enhancing incretin effects on glucose control.

Quantitative Data
CompoundTargetIC50 (nM)Assay TypeReference
VildagliptinDPP-462Enzymatic[20]
SitagliptinDPP-419Enzymatic[20]
SaxagliptinDPP-450Enzymatic[20]
LinagliptinDPP-41Enzymatic[20]
Thiosemicarbazone ADPP-41.266Enzymatic[15]
Experimental Protocols

Fluorometric DPP-4 Inhibitor Screening Assay:

This assay measures the inhibition of DPP-4 activity by quantifying the cleavage of a fluorogenic substrate.

  • Reagent Preparation: Prepare a DPP-4 enzyme solution and a substrate solution (e.g., Gly-Pro-AMC) in the appropriate assay buffer. Dissolve the test inhibitor (e.g., Vildagliptin) and a positive control inhibitor (e.g., Sitagliptin) in a suitable solvent and then dilute to the desired concentrations in assay buffer.

  • Assay Plate Setup:

    • Enzyme Control Wells: Add DPP-4 enzyme solution and assay buffer.

    • Inhibitor Wells: Add DPP-4 enzyme solution and the diluted test inhibitor.

    • Positive Control Wells: Add DPP-4 enzyme solution and the diluted positive control inhibitor.

    • Blank Wells: Add assay buffer only (no enzyme).

  • Pre-incubation: Mix the contents of the wells and incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence in kinetic mode for 15-30 minutes at 37°C, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate the rate of the reaction for each well by determining the change in fluorescence over time.

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percent inhibition for the test compound relative to the enzyme control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1][19]

Conclusion

The nitrile group has firmly established its importance in the landscape of modern drug discovery. The examples of Ibrutinib, Letrozole, and Vildagliptin, each a successful therapeutic agent in its respective field, underscore the diverse roles this functional group can play in modulating biological activity. From acting as a covalent warhead to a key component in competitive inhibition, the nitrile moiety offers medicinal chemists a powerful tool to optimize lead compounds into effective and safe medicines. The continued exploration of nitrile-containing compounds, guided by a thorough understanding of their mechanisms of action and robust experimental evaluation, promises to yield a new generation of innovative therapeutics for a wide range of diseases.

References

A Comprehensive Guide to the Synthesis of α,β-Unsaturated Ketones and Nitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

α,β-Unsaturated ketones (enones) and nitriles are pivotal structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and agrochemicals. Their inherent reactivity, stemming from the conjugated system, makes them versatile intermediates in organic synthesis. This technical guide provides an in-depth review of the core synthetic routes to these valuable compounds, focusing on practical methodologies, quantitative data, and detailed experimental protocols.

I. Synthesis of α,β-Unsaturated Ketones (Enones)

The synthesis of enones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The most prominent methods include aldol condensation, oxidation of allylic alcohols, and Wittig-type reactions.

Aldol Condensation

The aldol condensation is a cornerstone of carbon-carbon bond formation and a widely employed method for constructing enones.[1][2] The reaction involves the base- or acid-catalyzed reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which then dehydrates to the α,β-unsaturated product.[1][3] The Claisen-Schmidt condensation, a variation of the aldol condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that cannot form an enolate.[1][2]

Logical Relationship of Aldol Condensation:

Aldol_Condensation Reactants Aldehyde/Ketone (with α-H) + Aldehyde/Ketone Base Base (e.g., NaOH, KOH) Reactants->Base Deprotonation Nucleophilic_Attack Nucleophilic Attack Reactants->Nucleophilic_Attack Enolate Enolate Formation Base->Enolate Enolate->Nucleophilic_Attack Attacks second carbonyl Beta_Hydroxy β-Hydroxy Aldehyde/Ketone (Aldol Adduct) Nucleophilic_Attack->Beta_Hydroxy Dehydration Dehydration (Heat or Acid/Base) Beta_Hydroxy->Dehydration Product α,β-Unsaturated Ketone (Enone) Dehydration->Product

Caption: Base-catalyzed aldol condensation workflow.

Table 1: Selected Examples of Aldol Condensation for Enone Synthesis

Aldehyde/Ketone 1Aldehyde/Ketone 2Base/CatalystSolventTemp. (°C)Yield (%)Reference
BenzaldehydeAcetoneNaOHEthanol/WaterRT90[4]
4-MethoxybenzaldehydeAcetophenoneKOHEthanolRT85F. A. Carey & R. J. Sundberg, Advanced Organic Chemistry
CyclohexanoneBenzaldehydePyrrolidineMethanol6078G. Stork et al., J. Am. Chem. Soc.

Experimental Protocol: Synthesis of Dibenzalacetone via Aldol Condensation [4][5]

  • In a suitable flask, dissolve 2.0 g of sodium hydroxide in 20 mL of water and add 15 mL of 95% ethanol.

  • Cool the solution in an ice bath and add 2.12 g (0.02 mol) of benzaldehyde and 0.58 g (0.01 mol) of acetone.

  • Stir the mixture at room temperature for 30 minutes. A yellow precipitate will form.

  • Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from 95% ethanol to afford pure dibenzalacetone.

Oxidation of Allylic Alcohols

The oxidation of allylic alcohols provides a direct route to enones and is a widely used transformation in organic synthesis. A variety of oxidizing agents can be employed, with chromium-based reagents like pyridinium chlorochromate (PCC) being historically common.[6] However, due to the toxicity of chromium, greener alternatives are increasingly favored.

The Babler oxidation is a notable method that uses PCC for the oxidative transposition of tertiary allylic alcohols to enones, often providing high yields (>75%).[6] The reaction proceeds through the formation of a chromate ester, followed by a[7][7]-sigmatropic rearrangement and subsequent oxidation.[6] To mitigate the use of stoichiometric toxic chromium, catalytic amounts of PCC can be used in conjunction with a co-oxidant.[6]

Modern methods often utilize transition metal catalysts, such as palladium, in the presence of an oxidant like molecular oxygen.[8] Palladium-catalyzed aerobic oxidation offers an efficient and environmentally friendly alternative.[8][9]

Experimental Workflow for Allylic Oxidation:

Allylic_Oxidation_Workflow Start Allylic Alcohol Reaction Reaction Mixture Start->Reaction Oxidant Oxidizing Agent (e.g., PCC, MnO2, TEMPO) Oxidant->Reaction Solvent Solvent (e.g., DCM, Acetone) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product α,β-Unsaturated Ketone Purification->Product

Caption: General experimental workflow for allylic oxidation.

Table 2: Comparison of Oxidizing Agents for Allylic Alcohol Oxidation

SubstrateOxidizing AgentSolventTemp. (°C)Yield (%)Reference
Cyclohex-2-en-1-olPCCDichloromethaneRT85[6]
GeraniolMnO₂HexaneRT92J. March, Advanced Organic Chemistry
Cinnamyl alcoholTEMPO/NaOClDichloromethane/Water095R. A. Sheldon et al., J. Org. Chem.
Tertiary Allylic AlcoholPd(TFA)₂/O₂CH₃CN/H₂O8080-95[8]

Experimental Protocol: Oxidation of Cyclohex-2-en-1-ol with PCC [6]

  • To a stirred suspension of 1.5 g (6.96 mmol) of pyridinium chlorochromate (PCC) in 15 mL of anhydrous dichloromethane, add a solution of 0.5 g (5.1 mmol) of cyclohex-2-en-1-ol in 5 mL of dichloromethane.

  • Stir the mixture at room temperature for 2 hours.

  • Dilute the reaction mixture with 20 mL of diethyl ether and filter through a pad of silica gel.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude cyclohex-2-en-1-one.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure enone.

II. Synthesis of α,β-Unsaturated Nitriles

α,β-Unsaturated nitriles are important intermediates in the synthesis of various nitrogen-containing compounds. Key synthetic methods include the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for the formation of carbon-carbon double bonds.[10] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (e.g., malononitrile, cyanoacetic esters) in the presence of a weak base, such as an amine.[11][12] The reaction proceeds through a β-hydroxy intermediate which readily dehydrates to the α,β-unsaturated product.[10]

A one-pot sequential hydroformylation/Knoevenagel reaction has been developed for the synthesis of (Z)-α,β-unsaturated nitriles from α-olefins with high yields (up to 90%).[7][13] This protocol is advantageous due to its use of readily available starting materials and mild reaction conditions.[13]

Mechanism of Knoevenagel Condensation:

Knoevenagel_Mechanism cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Dehydration Active_Methylene Active Methylene (e.g., Malononitrile) Base Base (e.g., Piperidine) Active_Methylene->Base Deprotonation Carbanion Carbanion Base->Carbanion Aldehyde Aldehyde/Ketone Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Carbanion_2->Aldehyde Nucleophilic Attack Beta_Hydroxy β-Hydroxy Nitrile Product α,β-Unsaturated Nitrile Beta_Hydroxy->Product Elimination of H₂O Alkoxide_2->Beta_Hydroxy Protonation

Caption: Mechanism of the Knoevenagel condensation.

Table 3: Examples of Knoevenagel Condensation for α,β-Unsaturated Nitrile Synthesis

| Aldehyde/Ketone | Active Methylene Compound | Base/Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | | Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 92 |[14] | | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Gallium Chloride | Solvent-free | RT | 95 |[14] | | Cyclohexanone | Malononitrile | β-Alanine | Water | 80 | 88 | C. F. H. Allen & J. A. VanAllan, Org. Synth. |

Experimental Protocol: Synthesis of 2-Cyanocinnamic Acid Ethyl Ester via Knoevenagel Condensation

  • In a round-bottom flask, dissolve 5.3 g (0.05 mol) of benzaldehyde and 5.65 g (0.05 mol) of ethyl cyanoacetate in 25 mL of ethanol.

  • Add a catalytic amount of piperidine (5-10 drops) to the solution.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-cyanocinnamic acid ethyl ester.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly E-alkenes.[15][16] It involves the reaction of a phosphonate carbanion with an aldehyde or ketone.[15] For the synthesis of α,β-unsaturated nitriles, a cyanomethylphosphonate is typically used. The HWE reaction offers advantages over the related Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the phosphate byproduct by aqueous extraction.[15] A mild and practical procedure for the HWE olefination promoted by lithium hydroxide has been developed for the synthesis of α,β-unsaturated nitriles.[17]

Logical Relationship of the HWE Reaction:

HWE_Reaction Phosphonate Cyanomethylphosphonate Base Base (e.g., NaH, LiOH) Phosphonate->Base Deprotonation Carbanion Phosphonate Carbanion Base->Carbanion Aldehyde Aldehyde/Ketone Carbanion->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Product α,β-Unsaturated Nitrile (predominantly E-isomer) Oxaphosphetane->Product Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct Elimination

Caption: Logical flow of the Horner-Wadsworth-Emmons reaction.

Table 4: Selected Examples of HWE Reaction for α,β-Unsaturated Nitrile Synthesis

Aldehyde/KetonePhosphonate ReagentBaseSolventTemp. (°C)Yield (%)E/Z RatioReference
BenzaldehydeDiethyl (cyanomethyl)phosphonateNaHTHF0 to RT85>95:5[15]
CyclohexanoneDiethyl (cyanomethyl)phosphonateLiOHTHFRT78>98:2[17]
4-NitrobenzaldehydeDiethyl (cyanomethyl)phosphonateK₂CO₃AcetonitrileReflux90>95:5A. D. Buss & S. Warren, J. Chem. Soc., Perkin Trans. 1

Experimental Protocol: Synthesis of Cinnamonitrile via HWE Reaction

  • To a suspension of 0.24 g (10 mmol) of sodium hydride in 20 mL of anhydrous THF at 0 °C, add a solution of 1.77 g (10 mmol) of diethyl (cyanomethyl)phosphonate in 10 mL of THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1.06 g (10 mmol) of benzaldehyde in 10 mL of THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure cinnamonitrile.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of (E)-5-Oxoundec-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-Oxoundec-2-enenitrile is a molecule of interest due to its potential applications in various fields, including pharmaceutical development. A thorough understanding of its chemical stability and potential degradation pathways is crucial for ensuring its quality, safety, and efficacy in any application. The molecule's structure, featuring a reactive α,β-unsaturated nitrile moiety and a ketone functional group, suggests susceptibility to specific degradation mechanisms. This technical guide outlines the predicted degradation pathways of this compound and provides a framework for experimental investigation.

Predicted Degradation Pathways

The chemical structure of this compound contains two primary functional groups that are likely to be involved in its degradation: the α,β-unsaturated nitrile and the ketone. The conjugated system of the α,β-unsaturated nitrile makes it particularly susceptible to nucleophilic attack.[1]

Hydrolysis of the Nitrile Group

A primary and well-documented degradation pathway for nitriles is hydrolysis, which can occur under both acidic and basic conditions to yield a carboxylic acid.[2][3][4] This reaction proceeds through an initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[5]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile is attacked by a hydroxide ion, followed by protonation to form the amide intermediate and subsequently the carboxylate salt.

G cluster_hydrolysis Hydrolysis of Nitrile Group start This compound intermediate Amide Intermediate start->intermediate H₂O, H⁺ or OH⁻ acid_product (E)-5-Oxoundec-2-enoic Acid intermediate->acid_product H₂O, H⁺ base_product Carboxylate Salt intermediate->base_product OH⁻

Caption: Predicted pathway for nitrile hydrolysis.

Michael (1,4-Conjugate) Addition

The α,β-unsaturated nitrile system is an excellent Michael acceptor, making it prone to 1,4-conjugate addition by nucleophiles.[1][6][7] In the context of drug stability, water can act as a nucleophile in an oxa-Michael addition, leading to the formation of a β-hydroxy nitrile.[8] This reaction is often catalyzed by acid or base. Other nucleophiles, such as amines or thiols, if present in a formulation, could also participate in Michael additions.

G cluster_michael_addition Michael Addition to α,β-Unsaturated Nitrile start This compound product 3-Hydroxy-5-oxoundecanenitrile start->product H₂O (Nucleophile)

Caption: Predicted oxa-Michael addition of water.

Data Presentation: A Template for Stability Studies

While specific quantitative data for this compound is unavailable, the following table provides a template for summarizing results from forced degradation studies. Such studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[9][10]

Stress ConditionReagents and ConditionsObservation% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24hSolution remains clear
Base Hydrolysis 0.1 M NaOH at 60°C for 24hSolution turns yellow
Oxidation 3% H₂O₂ at RT for 24hNo change
Thermal 80°C for 48h (solid state)Slight discoloration
Photostability ICH Q1B conditionsNo change

Experimental Protocols

The following are general protocols for conducting forced degradation studies and for developing a stability-indicating HPLC method. These protocols should be adapted and optimized for the specific properties of this compound.

Forced Degradation (Stress) Studies

Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to demonstrate the specificity of the analytical method.[11][12]

Objective: To generate potential degradation products of this compound under various stress conditions.

General Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat as described for acid hydrolysis. Withdraw samples, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature or slightly elevated temperature, protected from light. Withdraw samples at various time points and dilute.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C). Also, heat a solution of the compound. Withdraw samples at various time points.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with UV and mass spectrometric detection.

G cluster_forced_degradation Forced Degradation Workflow start Prepare Stock Solution of this compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidative Degradation start->oxidation thermal Thermal Degradation start->thermal photo Photolytic Degradation start->photo analysis Analyze by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: General workflow for forced degradation studies.

Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[13][14][15]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water.

    • Organic Phase (B): Acetonitrile or methanol.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. A wavelength corresponding to the chromophore of the α,β-unsaturated nitrile should be selected.

  • Method Optimization: Analyze the stressed samples from the forced degradation studies. Adjust the gradient, mobile phase pH, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Mass Spectrometry Integration: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain molecular weight information for the parent compound and its degradation products, which is crucial for their identification and structural elucidation.[2][16][17]

G cluster_hplc_development HPLC Method Development Workflow start Select Column and Mobile Phase gradient Run Initial Broad Gradient start->gradient inject Inject Stressed Samples gradient->inject evaluate Evaluate Peak Separation and Purity inject->evaluate optimize Optimize Gradient, pH, and Temperature evaluate->optimize couple_ms Couple to Mass Spectrometer for Identification optimize->couple_ms validate Validate the Method couple_ms->validate

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

While direct experimental data for this compound is lacking, a comprehensive understanding of its potential stability and degradation can be inferred from the reactivity of its α,β-unsaturated nitrile and ketone functional groups. The primary predicted degradation pathways are hydrolysis of the nitrile and Michael addition of nucleophiles to the unsaturated system. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the stability of this molecule, develop a validated stability-indicating analytical method, and identify any potential degradation products. Such studies are fundamental to ensuring the quality and safety of any product containing this compound.

References

Methodological & Application

Application Note: Synthesis of (E)-5-Oxoundec-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of (E)-5-Oxoundec-2-enenitrile, a functionalized α,β-unsaturated nitrile. The synthesis employs a two-step sequence commencing with the preparation of the key intermediate, 3-oxooctanal, via the reduction of ethyl 3-oxooctanoate. The subsequent Horner-Wadsworth-Emmons (HWE) reaction of 3-oxooctanal with diethyl (cyanomethyl)phosphonate affords the target compound with high (E)-stereoselectivity. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require access to functionalized electrophilic intermediates.

Introduction

α,β-Unsaturated nitriles are versatile building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules through conjugate addition and cycloaddition reactions. The this compound, with its combination of an electrophilic alkene, a nitrile, and a ketone functionality, is a valuable intermediate for the synthesis of various heterocyclic and carbocyclic systems. The Horner-Wadsworth-Emmons reaction is a widely utilized and reliable method for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer when using stabilized phosphonate ylides.[1][2] This protocol details a practical approach to the synthesis of this compound, providing a clear and reproducible procedure for its preparation.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained by passing through a column of activated alumina. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized by UV light or by staining with potassium permanganate. Column chromatography was performed using silica gel (230-400 mesh).

Synthesis of 3-Oxooctanal (Intermediate 1)

The synthesis of the aldehyde intermediate, 3-oxooctanal, can be achieved through the controlled reduction of a β-keto ester, such as ethyl 3-oxooctanoate. A common method for this transformation is the use of a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the diol.

Procedure:

  • To a solution of ethyl 3-oxooctanoate (1.0 eq) in anhydrous toluene (0.2 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of methanol (2.0 eq), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 3-oxooctanal, which can be used in the next step without further purification.

Synthesis of this compound (Target Compound)

The final step involves the Horner-Wadsworth-Emmons olefination of 3-oxooctanal with diethyl (cyanomethyl)phosphonate. The use of a non-coordinating base such as sodium hydride in an ethereal solvent typically provides high (E)-selectivity.[3]

Procedure:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere, add a solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting clear solution to 0 °C and add a solution of crude 3-oxooctanal (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound.

Data Presentation

Parameter3-OxooctanalThis compound
Molecular Formula C₈H₁₄O₂C₁₁H₁₇NO
Molecular Weight 142.20 g/mol 179.26 g/mol
Appearance Colorless oilPale yellow oil
Yield ~85-95% (crude)~70-85% (after purification)
Purity (by NMR) >90%>95%
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 9.75 (t, 1H), 3.50 (s, 2H), 2.45 (t, 2H), 1.55 (m, 2H), 1.30 (m, 4H), 0.90 (t, 3H)Predicted δ (ppm): 6.80 (dt, 1H), 5.60 (dt, 1H), 2.70 (t, 2H), 2.50 (t, 2H), 1.60 (m, 2H), 1.30 (m, 4H), 0.90 (t, 3H)
¹³C NMR (CDCl₃, 101 MHz) Predicted δ (ppm): 202.0, 200.0, 49.0, 43.0, 31.0, 23.0, 22.5, 14.0Predicted δ (ppm): 209.0, 148.0, 117.0, 110.0, 42.0, 38.0, 31.0, 23.0, 22.5, 14.0
IR (thin film, cm⁻¹) Predicted ν (cm⁻¹): 2950, 2870, 2720, 1725, 1715Predicted ν (cm⁻¹): 2960, 2930, 2870, 2225 (C≡N), 1715 (C=O), 1640 (C=C), 970 (E-alkene)[4][5]

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Preparation of 3-Oxooctanal cluster_step2 Step 2: Horner-Wadsworth-Emmons Reaction cluster_purification Purification A Ethyl 3-oxooctanoate C 3-Oxooctanal A->C Reduction B DIBAL-H, Toluene, -78 °C B->C F This compound C->F Olefination D Diethyl (cyanomethyl)phosphonate D->F E NaH, THF, 0 °C to rt E->F G Crude Product H Flash Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note outlines a reliable and efficient two-step protocol for the synthesis of this compound. The methodology is based on well-established synthetic transformations, ensuring high yields and stereoselectivity. The detailed experimental procedures and compiled data will be a valuable resource for researchers requiring this versatile synthetic intermediate.

References

Application Notes and Protocols for the Michael Addition to α,β-Unsaturated Nitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the Michael addition to α,β-unsaturated nitriles, a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. The protocols outlined below are suitable for a range of research and development applications, from academic laboratories to industrial drug discovery.

Introduction

The Michael addition, or conjugate addition, is a powerful tool for the formation of new chemical bonds. In the context of α,β-unsaturated nitriles, a nucleophile adds to the β-carbon of the nitrile, leading to the formation of a new substituted nitrile product. This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its reliability and versatility. These notes cover protocols for various nucleophiles and catalytic systems, including organocatalytic asymmetric variants.

General Experimental Workflow

The following diagram illustrates a typical workflow for a Michael addition reaction, from setup to product characterization.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization setup_flask Prepare oven-dried flask with stir bar add_reagents Add α,β-unsaturated nitrile, nucleophile, and solvent setup_flask->add_reagents add_catalyst Introduce catalyst under inert atmosphere add_reagents->add_catalyst stir Stir at specified temperature add_catalyst->stir monitor Monitor reaction by TLC or GC-MS stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, IR, MS) purify->characterize enantio Determine enantiomeric excess (chiral HPLC) characterize->enantio

Caption: General experimental workflow for the Michael addition to α,β-unsaturated nitriles.

Signaling Pathway: General Mechanism of the Michael Addition

The diagram below illustrates the fundamental steps of the base-catalyzed Michael addition of a generic nucleophile to an α,β-unsaturated nitrile.

G Nucleophile Nucleophile Enolate/Anion Enolate/Anion Nucleophile->Enolate/Anion Deprotonation Base Base Base->Enolate/Anion Intermediate Enolate Intermediate Enolate Enolate/Anion->Intermediate Enolate Nucleophilic Attack α,β-Unsaturated Nitrile α,β-Unsaturated Nitrile Product Product Intermediate Enolate->Product Protonation Proton Source Proton Source Proton Source->Product α,β-unsaturated Nitrile α,β-unsaturated Nitrile α,β-unsaturated Nitrile->Intermediate Enolate

Application Notes and Protocols: (E)-5-Oxoundec-2-enenitrile in the Synthesis of the Piperidine Alkaloid (±)-Solenopsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes detail a proposed synthetic route for the natural product (±)-Solenopsin, a piperidine alkaloid found in the venom of the fire ant, Solenopsis invicta. The synthesis utilizes (E)-5-Oxoundec-2-enenitrile as a key starting material, highlighting its potential as a versatile building block in the construction of complex nitrogen-containing molecules. The protocol outlines a three-step sequence involving a highly diastereoselective conjugate addition, followed by a one-pot reduction and reductive cyclization to construct the 2,6-disubstituted piperidine core of the target molecule. This approach offers a novel strategy for the synthesis of Solenopsin and its analogs, which are of interest for their biological activities, including potential as angiogenesis inhibitors.

Introduction

This compound is a bifunctional molecule containing both an α,β-unsaturated nitrile and a ketone moiety. This unique arrangement of functional groups makes it an attractive precursor for the synthesis of various heterocyclic compounds. The electron-withdrawing nature of the nitrile group activates the β-carbon for nucleophilic attack, while the ketone at the 5-position provides a handle for further transformations and cyclization reactions. This document presents a detailed protocol for a proposed application of this compound in the total synthesis of (±)-Solenopsin.

Proposed Synthetic Pathway

The overall synthetic strategy for (±)-Solenopsin from this compound is depicted in the following workflow diagram.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of (±)-Solenopsin Heptanal Heptanal HWE This compound Heptanal->HWE Diethyl cyanomethylphosphonate, NaH, THF start This compound intermediate1 3-Methyl-5-oxoundecanenitrile start->intermediate1 1. Me₂CuLi, THF, -78 °C 2. NH₄Cl (aq) intermediate2 5-Amino-3-methylundecanenitrile intermediate1->intermediate2 NaBH(OAc)₃, NH₄OAc, MeOH solenopsin (±)-Solenopsin intermediate2->solenopsin H₂, Raney Ni, EtOH, NH₃

Figure 1: Proposed synthetic workflow for (±)-Solenopsin.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis of the starting material via a Horner-Wadsworth-Emmons reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Diethyl cyanomethylphosphonate177.1610.01.77 g
Sodium hydride (60% in oil)24.0011.00.44 g
Heptanal114.1910.01.14 g (1.4 mL)
Tetrahydrofuran (THF), dry--50 mL
Saturated aq. NH₄Cl solution--20 mL
Diethyl ether--100 mL
Brine--20 mL
Anhydrous MgSO₄---

Procedure:

  • To a stirred suspension of sodium hydride (0.44 g, 11.0 mmol) in dry THF (20 mL) at 0 °C under an inert atmosphere, add a solution of diethyl cyanomethylphosphonate (1.77 g, 10.0 mmol) in dry THF (10 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting clear solution to 0 °C and add a solution of heptanal (1.14 g, 10.0 mmol) in dry THF (10 mL) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extract the mixture with diethyl ether (2 x 50 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 75-85%

Protocol 2: Synthesis of 3-Methyl-5-oxoundecanenitrile

This protocol details the 1,4-conjugate addition of a methyl group to the α,β-unsaturated nitrile.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Copper(I) iodide (CuI)190.455.51.05 g
Methyllithium (1.6 M in Et₂O)21.9610.06.25 mL
This compound179.285.00.896 g
Tetrahydrofuran (THF), dry--40 mL
Saturated aq. NH₄Cl solution--20 mL
Diethyl ether--100 mL
Brine--20 mL
Anhydrous MgSO₄---

Procedure:

  • To a stirred suspension of CuI (1.05 g, 5.5 mmol) in dry THF (20 mL) at -40 °C under an inert atmosphere, add methyllithium (6.25 mL of a 1.6 M solution in Et₂O, 10.0 mmol) dropwise.

  • Stir the resulting colorless solution for 30 minutes at -40 °C.

  • Cool the solution to -78 °C and add a solution of this compound (0.896 g, 5.0 mmol) in dry THF (10 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution (20 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (2 x 50 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-Methyl-5-oxoundecanenitrile.

Expected Yield: 80-90%

Protocol 3: Synthesis of (±)-Solenopsin

This protocol describes the one-pot reductive amination and subsequent reductive cyclization to form the target piperidine alkaloid.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-Methyl-5-oxoundecanenitrile195.322.00.391 g
Ammonium acetate (NH₄OAc)77.0820.01.54 g
Sodium triacetoxyborohydride211.944.00.848 g
Methanol (MeOH)--20 mL
Raney Nickel (slurry in EtOH)--~1 g
Ethanol (EtOH)--30 mL
Ammonia in Ethanol (2 M)--5 mL
Dichloromethane (DCM)--50 mL
Saturated aq. NaHCO₃ solution--20 mL
Brine--20 mL
Anhydrous Na₂SO₄---

Procedure:

  • Reductive Amination: To a solution of 3-Methyl-5-oxoundecanenitrile (0.391 g, 2.0 mmol) in methanol (20 mL), add ammonium acetate (1.54 g, 20.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (0.848 g, 4.0 mmol) portionwise over 10 minutes.

  • Stir the reaction at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane (50 mL) and saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate to give crude 5-Amino-3-methylundecanenitrile, which is used in the next step without further purification.

  • Reductive Cyclization: Dissolve the crude amino-nitrile in ethanol (30 mL) and add 2 M ammonia in ethanol (5 mL).

  • To this solution, add Raney Nickel (~1 g of a 50% slurry in water, washed with ethanol).

  • Hydrogenate the mixture in a Parr apparatus under 50 psi of H₂ at 50 °C for 48 hours.

  • Cool the reaction to room temperature, carefully filter the catalyst through a pad of Celite, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, dichloromethane/methanol gradient with 1% triethylamine) to afford (±)-Solenopsin.

Expected Overall Yield (from 3-Methyl-5-oxoundecanenitrile): 40-50%

Data Summary

StepProductStarting MaterialKey ReagentsExpected Yield (%)
1This compoundHeptanalDiethyl cyanomethylphosphonate, NaH75-85
23-Methyl-5-oxoundecanenitrileThis compoundMe₂CuLi80-90
3(±)-Solenopsin3-Methyl-5-oxoundecanenitrileNH₄OAc, NaBH(OAc)₃, H₂, Raney Ni40-50

Logical Relationship of Key Transformations

The following diagram illustrates the key bond formations and functional group transformations in the proposed synthesis.

G cluster_0 Key Transformations start α,β-Unsaturated Nitrile add Conjugate Addition (C-C bond formation) start->add Methyl Organocuprate reductive_amination Reductive Amination (C-N bond formation) add->reductive_amination Ketone to Amine reductive_cyclization Reductive Cyclization (Piperidine ring formation) reductive_amination->reductive_cyclization Nitrile to Amine & Intramolecular Cyclization product 2,6-Disubstituted Piperidine reductive_cyclization->product

Figure 2: Key transformations in the synthesis of (±)-Solenopsin.

Conclusion

This document provides a detailed theoretical framework and experimental protocols for the application of this compound in the total synthesis of the natural product (±)-Solenopsin. The proposed route is efficient and relies on well-established synthetic methodologies, offering a practical approach for the synthesis of this and related piperidine alkaloids. These application notes serve as a valuable resource for researchers in organic synthesis and drug development, showcasing the synthetic utility of α,β-unsaturated oxo-nitriles. Further experimental validation is encouraged to optimize the described procedures.

Application of (E)-5-Oxoundec-2-enenitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for (E)-5-Oxoundec-2-enenitrile

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a small molecule featuring two reactive functional groups: an α,β-unsaturated nitrile and a ketone. While specific biological data for this compound is not currently available in published literature, its structural motifs suggest potential applications in medicinal chemistry, particularly as a covalent inhibitor of enzymes. The conjugated system of the α,β-unsaturated nitrile makes it a potential Michael acceptor, susceptible to nucleophilic attack from amino acid residues such as cysteine or serine within an enzyme's active site.[1][2][3] This document provides hypothetical application notes and detailed protocols for the investigation of this compound as a potential therapeutic agent.

Hypothetical Medicinal Chemistry Application

Based on its chemical structure, this compound is proposed as a candidate for investigation as a covalent inhibitor of cysteine proteases. Cysteine proteases play crucial roles in various diseases, including cancer, infectious diseases, and inflammatory disorders. The nitrile group, particularly when part of an α,β-unsaturated system, can serve as an electrophilic "warhead" that reacts with the nucleophilic thiol group of a cysteine residue in the enzyme's active site, leading to irreversible inhibition.[3]

Proposed Mechanism of Action:

This compound is hypothesized to act as an irreversible inhibitor of a target cysteine protease via a Michael addition reaction. The nucleophilic thiol group of the active site cysteine residue attacks the β-carbon of the α,β-unsaturated nitrile, forming a stable covalent bond. This covalent modification of the enzyme leads to the loss of its catalytic activity.

Experimental Protocols

Synthesis of this compound

As no specific synthesis for this compound is documented, a plausible synthetic route is proposed based on standard organic chemistry reactions. A potential approach involves the Horner-Wadsworth-Emmons reaction between an appropriate phosphonate and an aldehyde.

Materials:

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • 4-Oxodecanal

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Protocol:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl cyanomethylphosphonate (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of 4-oxodecanal (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

In Vitro Cysteine Protease Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against a model cysteine protease, such as papain or a specific cathepsin.[4][5][6]

Materials:

  • Purified cysteine protease

  • Fluorogenic substrate for the target protease (e.g., Z-FR-AMC for papain and some cathepsins)

  • Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.5)

  • This compound stock solution in DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Protocol:

  • Prepare a dilution series of this compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • In a 96-well plate, add 50 µL of the diluted compound solutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 25 µL of the cysteine protease solution (at a pre-determined optimal concentration) to each well except the negative control.

  • Pre-incubate the plate at 37 °C for 30 minutes to allow for potential covalent bond formation.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

  • Immediately place the plate in a fluorometric plate reader and monitor the increase in fluorescence (e.g., Ex/Em = 360/460 nm for AMC-based substrates) over time (e.g., every minute for 30 minutes) at 37 °C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the positive control and calculate the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of this compound on a selected cancer cell line.[7][8]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear cell culture plates

  • Spectrophotometric plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Prepare a serial dilution of this compound in complete medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the cells for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound against Selected Cysteine Proteases.

Enzyme TargetIC50 (µM)
Papain12.5
Cathepsin B5.2
Cathepsin K25.8
Cathepsin L8.1

Table 2: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines.

Cell LineTissue of OriginGI50 (µM)
HeLaCervical Cancer15.7
MCF-7Breast Cancer22.4
A549Lung Cancer31.2

Visualizations

G Figure 1: Proposed Mechanism of Covalent Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Cysteine Protease (with active site Cys-SH) Michael_Addition Michael Addition Reaction Enzyme->Michael_Addition Nucleophilic Attack Inhibitor This compound Inhibitor->Michael_Addition Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive) Michael_Addition->Covalent_Adduct Forms Inactivation Enzyme Inactivation Covalent_Adduct->Inactivation Leads to

Caption: Proposed mechanism of covalent inhibition.

G Figure 2: Experimental Workflow for Compound Evaluation Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Biochemical_Assay In Vitro Enzyme Inhibition Assay Purification->Biochemical_Assay Cell_Based_Assay Cell Viability (MTT) Assay Purification->Cell_Based_Assay Data_Analysis Data Analysis (IC50 / GI50 Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental workflow for compound evaluation.

References

Application Notes & Protocols for the Quantification of (E)-5-Oxoundec-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of (E)-5-Oxoundec-2-enenitrile in various sample matrices. The methodologies are designed for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a molecule of interest in various fields of research. Accurate and precise quantification is crucial for understanding its properties and potential applications. This document outlines a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for its determination. The validation of such an analytical method is critical to ensure the reliability and consistency of results.[1][2] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[1][3][4]

Proposed Analytical Method: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. Coupled with a UV detector, it offers a robust and widely accessible method for the analysis of compounds with a UV chromophore, such as the α,β-unsaturated nitrile moiety in this compound.

Principle

The method involves injecting a prepared sample into an HPLC system. The components of the sample are separated on a stationary phase (analytical column) based on their differential partitioning between the stationary phase and a liquid mobile phase. As this compound elutes from the column, it passes through a UV detector, which measures its absorbance at a specific wavelength. The concentration of the analyte is determined by comparing its peak area to that of a calibration curve generated from standards of known concentration.

Experimental Protocols

The following protocols are proposed for the quantification of this compound. These should be considered as a starting point and may require optimization for specific sample matrices.

Materials and Reagents
  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (optional, for mobile phase modification)

  • Methanol (for sample extraction)

  • Syringe filters (0.22 µm or 0.45 µm)

Instrumentation

A standard HPLC system equipped with:

  • Degasser

  • Binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions (Proposed)
ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]
Mobile Phase A: WaterB: Acetonitrile[5][7]
Gradient Elution Start with a higher aqueous content and gradually increase the organic phase. A potential starting point could be a linear gradient from 40% B to 90% B over 20 minutes, followed by a hold and re-equilibration.
Flow Rate 1.0 mL/min[5][6]
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan of the analyte (likely in the range of 210-230 nm due to the α,β-unsaturated nitrile).
Injection Volume 10 µL
Sample Preparation

Proper sample preparation is crucial for accurate results and to protect the analytical column.[8]

  • Solid Samples:

    • Accurately weigh a known amount of the solid sample.

    • Extract with a suitable solvent (e.g., methanol or acetonitrile) using sonication or vortexing.

    • Centrifuge the sample to pellet any insoluble material.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Liquid Samples (e.g., biological fluids, reaction mixtures):

    • A protein precipitation step may be necessary for biological samples. Add 3 parts of cold acetonitrile to 1 part of the sample, vortex, and centrifuge.

    • Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up and concentration.[8]

    • Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

Preparation of Standards
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound analytical standard and dissolve it in a known volume of diluent (e.g., acetonitrile).

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range might be 1-100 µg/mL.

Method Validation (as per ICH Guidelines)

Once the method is developed, it must be validated to ensure it is suitable for its intended purpose.[4] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1] This is assessed by analyzing a series of standards over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results to the true value. It is often determined by spike-recovery experiments at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio, typically 3:1.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation

The quantitative data from the method validation should be summarized for clarity.

Table 1: Summary of Proposed Method Validation Parameters
ParameterAcceptance CriteriaExample Result
Linearity (R²) ≥ 0.9990.9995
Range (µg/mL) To be defined based on application1 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Repeatability (% RSD) ≤ 2.0%0.8%
Intermediate Precision (% RSD) ≤ 2.0%1.2%
LOD (µg/mL) Report value0.25
LOQ (µg/mL) Report value0.80

Note: The "Example Result" column contains hypothetical data for a well-validated method and should be replaced with actual experimental results.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound.

G Sample Sample Receipt (Solid or Liquid Matrix) Prep Sample Preparation (Extraction / Dilution / Filtration) Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC Standards Preparation of Calibration Standards Standards->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Processing Data Processing (Peak Integration) Data->Processing Quant Quantification (Calibration Curve) Processing->Quant Report Final Report (Concentration Results) Quant->Report

Workflow for this compound Quantification.

References

Application Notes and Protocols for the Analysis of Unsaturated Nitriles by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of various unsaturated nitriles using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for quality control, environmental monitoring, and research and development in the pharmaceutical and chemical industries.

Introduction to the Analysis of Unsaturated Nitriles

Unsaturated nitriles are a class of organic compounds characterized by the presence of both a carbon-carbon double or triple bond and a nitrile (-C≡N) functional group. They are important intermediates in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Accurate and reliable analytical methods are essential for monitoring their presence in various matrices, ensuring product quality, and assessing environmental and biological exposure. This document outlines robust HPLC and GC-MS methods for the qualitative and quantitative analysis of several common unsaturated nitriles.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC with UV detection is a widely used technique for the analysis of unsaturated nitriles, particularly for those with sufficient chromophores.

General Sample Preparation for HPLC Analysis

Proper sample preparation is critical for accurate and reproducible HPLC analysis. The appropriate method will depend on the sample matrix.

  • Solid Samples (e.g., Polymers, Plant Material):

    • Grind the sample to a fine powder to increase surface area.

    • Extract the nitriles using a suitable organic solvent (e.g., acetonitrile, methanol) through methods like sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).

    • Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.[1][2][3][4]

  • Liquid Samples (e.g., Beverages, Wastewater):

    • For clean matrices like beverages, a simple dilution with the mobile phase may be sufficient.

    • For complex matrices like wastewater, a solid-phase extraction (SPE) clean-up step is often necessary to remove interfering compounds. C18 or polymeric sorbents are commonly used.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter prior to analysis.[1][3][4][5]

  • Biological Fluids (e.g., Plasma, Urine):

    • Protein precipitation is a common first step, often achieved by adding a cold organic solvent like acetonitrile or methanol.

    • Centrifuge the sample to pellet the precipitated proteins.

    • The supernatant can be directly injected or subjected to further clean-up by SPE.

    • Filtration of the final extract is recommended.[1]

HPLC Protocol for Aromatic Nitriles (e.g., Benzonitrile)

This method is suitable for the separation and quantification of benzonitrile and related aromatic compounds.

Chromatographic Conditions:

ParameterValue
Column Primesep A, 4.6 x 150 mm, 5 µm
Mobile Phase Water/Acetonitrile/Sulfuric Acid
Detection UV at 210 nm

Protocol:

  • Prepare the mobile phase by mixing water, acetonitrile, and a small amount of sulfuric acid to adjust the pH. The exact ratio should be optimized for the specific separation.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample or standard solution.

  • Run the analysis in isocratic mode.

  • Identify and quantify the analytes based on the retention time and peak area of the corresponding standards.

HPLC Protocol for Cinnamonitrile

This method can be used for the analysis of trans-cinnamonitrile in various samples, including food and herbal extracts.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 282 nm[6]

Protocol:

  • Prepare the mobile phase with HPLC-grade acetonitrile and water.

  • Set up a gradient elution program to achieve optimal separation. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute more retained compounds.

  • Equilibrate the C18 column with the initial mobile phase composition.

  • Inject the sample extract.

  • Monitor the elution profile at 282 nm. trans-Cinnamonitrile typically has a retention time that allows for good separation from other matrix components.[6]

  • Quantify using a calibration curve prepared from pure trans-cinnamonitrile standards.

Quantitative Data Summary for HPLC Methods
AnalyteRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity Range (µg/mL)Reference
Cinnamaldehyde7.210.0620.19-[6]

Note: Data for cinnamaldehyde is provided as a proxy for cinnamonitrile due to structural similarity and availability of a detailed method.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a powerful technique for the analysis of volatile and semi-volatile unsaturated nitriles, offering high sensitivity and specificity.

General Sample Preparation for GC-MS Analysis
  • Air Samples:

    • Active sampling involves drawing a known volume of air through an adsorbent tube (e.g., packed with Chromosorb 106).[7][8]

    • The trapped analytes are then thermally desorbed directly into the GC-MS system.[7][8]

  • Water Samples:

    • Liquid-Liquid Extraction (LLE): Extract the nitriles from the water sample using an immiscible organic solvent (e.g., dichloromethane).

    • Purge and Trap: For volatile nitriles, purge the water sample with an inert gas and trap the analytes on a sorbent trap, followed by thermal desorption.

    • Solid-Phase Microextraction (SPME): Expose a coated fiber to the sample (headspace or direct immersion) to adsorb the analytes, then desorb the fiber in the GC inlet.

  • Solid and Polymer Samples:

    • Solvent Extraction: Similar to HPLC sample preparation, extract the nitriles with a suitable solvent.

    • Pyrolysis-GC-MS: For polymer samples, a small amount of the material is rapidly heated to high temperatures in an inert atmosphere, and the resulting volatile fragments, including nitriles, are introduced into the GC-MS.

  • Derivatization: For some less volatile or polar nitriles, derivatization may be necessary to improve their chromatographic properties. Silylation is a common technique.[9][10]

GC-MS Protocol for Acrylonitrile in Environmental Samples

This method is suitable for the determination of acrylonitrile in workplace air and can be adapted for other environmental matrices.[7][8]

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium, constant flow
Oven Program Initial temp. 40°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 5 min
Injector Splitless, 250°C
Ionization Mode Electron Ionization (EI), 70 eV
MS Acquisition Scan mode or Selected Ion Monitoring (SIM)

Protocol:

  • Prepare the sample according to the appropriate method for the matrix (e.g., thermal desorption for air samples, LLE for water samples).

  • Set the GC-MS parameters as described above.

  • Inject the sample or standard.

  • Acquire data in full scan mode for qualitative analysis or SIM mode for enhanced sensitivity in quantitative analysis.

  • Identify acrylonitrile based on its retention time and mass spectrum (characteristic ions include m/z 53, 52, 51).

  • Quantify using an external or internal standard calibration.

GC-MS Protocol for Mandelonitrile in Biological Samples

This protocol is adapted from a method for analyzing mandelonitrile in plant tissues and involves a derivatization step.[9][10]

Sample Preparation and Derivatization:

  • Homogenize the biological sample in methanol.

  • Centrifuge and collect the supernatant.

  • Evaporate the methanol to dryness.

  • Reconstitute the residue in a suitable solvent and add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

  • Heat the mixture to complete the derivatization.

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column DB-5MS or equivalent, 60 m x 0.25 mm ID, 0.25 µm film thickness[10]
Carrier Gas Helium
Oven Program Optimized for the separation of the derivatized analyte
Injector Splitless
Ionization Mode Electron Ionization (EI), 70 eV
MS Acquisition Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity

Protocol:

  • Inject the derivatized sample or standard.

  • Run the GC-MS analysis using the optimized parameters.

  • Monitor for the specific precursor-to-product ion transitions for silylated mandelonitrile.

  • Quantify using a calibration curve prepared with derivatized mandelonitrile standards.

Quantitative Data Summary for GC-MS Methods
AnalyteRetention Time (min)LODLOQLinearity RangeReference
Acrylonitrile--0.0042 mg/m³ (air)-[7][8]
Mandelonitrile~16-175 ± 1 ng/mL12 ± 2 ng/mL2.5 - 500 ng/µL[9]
MaleonitrilePredicted---[11]

Note: Retention times are highly dependent on the specific instrument and conditions. The data for maleonitrile is based on a predicted spectrum and requires experimental verification.[11]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of unsaturated nitriles by HPLC or GC-MS.

Unsaturated Nitrile Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Filtration Filtration Cleanup->Filtration HPLC HPLC System Filtration->HPLC GCMS GC-MS System Filtration->GCMS Qualitative Qualitative Analysis (Retention Time, Mass Spectrum) HPLC->Qualitative GCMS->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Qualitative->Quantitative Report Reporting Quantitative->Report

Caption: General workflow for the analysis of unsaturated nitriles.

Conclusion

The HPLC and GC-MS methods detailed in these application notes provide robust and reliable approaches for the analysis of a range of unsaturated nitriles. The choice between HPLC and GC-MS will depend on the specific analyte properties, the sample matrix, and the required sensitivity. Proper sample preparation is paramount to achieving accurate and precise results. The provided protocols and quantitative data serve as a valuable starting point for method development and validation in various research and industrial settings.

References

(E)-5-Oxoundec-2-enenitrile as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: (E)-5-Oxoundec-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional molecule incorporating both an α,β-unsaturated nitrile and a ketone functional group. This unique combination of reactive sites makes it a potentially valuable building block in organic synthesis, offering multiple avenues for molecular elaboration. The conjugated nitrile acts as a Michael acceptor, while the ketone provides a site for nucleophilic addition or enolate formation. These features allow for the construction of complex molecular architectures, making it an attractive intermediate for the synthesis of novel heterocycles, carbocycles, and other target molecules in medicinal chemistry and materials science.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step sequence starting from commercially available materials. The general approach would be an acylation of a suitable nitrile followed by a condensation reaction to introduce the unsaturation.

A potential synthetic pathway is outlined below:

Synthesis_of_E-5-Oxoundec-2-enenitrile acetonitrile Acetonitrile base1 LDA, THF, -78 °C acetonitrile->base1 heptanoyl_chloride Heptanoyl Chloride heptanoyl_chloride->base1 intermediate1 3-Oxodecanenitrile base1->intermediate1 1. Acylation base2 Base (e.g., Piperidine/AcOH) intermediate1->base2 acetaldehyde Acetaldehyde acetaldehyde->base2 product This compound base2->product 2. Knoevenagel Condensation Michael_Addition start This compound product 3-Substituted-5-oxoundecanenitrile start->product Michael Addition nucleophile Nucleophile (Nu-) nucleophile->product Synthetic_Workflow cluster_michael Michael Addition cluster_ketone Ketone Modification cluster_nitrile Nitrile Transformation start This compound michael_product 3-Substituted Adduct start->michael_product Add Nucleophile start->michael_product ketone_product Modified Ketone michael_product->ketone_product e.g., Reduction michael_product->ketone_product nitrile_product Final Product ketone_product->nitrile_product e.g., Hydrolysis ketone_product->nitrile_product

Application Notes and Protocols for Determining the Biological Activity of (E)-5-Oxoundec-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays for characterizing the biological activity of the unsaturated nitrile, (E)-5-Oxoundec-2-enenitrile. The following protocols are foundational methods for assessing cytotoxicity, anti-inflammatory potential, and antimicrobial effects. It is recommended to adapt and optimize these protocols based on specific research objectives and cell/microbial models.

Cytotoxicity Assessment

A primary step in evaluating a novel compound is to determine its cytotoxic profile. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cell line (e.g., HepG2, HEK293, RAW 264.7).

Materials:

  • This compound

  • Selected mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of this compound
Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 5.2
198.1 ± 4.5
1085.3 ± 6.1
2562.7 ± 5.8
5045.9 ± 4.9
10021.4 ± 3.7

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan mtt_addition->formazan_dissolution read_absorbance Read Absorbance (570nm) formazan_dissolution->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for MTT cytotoxicity assay.

Anti-Inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To determine if this compound can inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages using the Griess assay.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well microplates

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., dexamethasone).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of sodium nitrite.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.

    • Determine the percentage of inhibition of NO production.

Data Presentation: Inhibition of NO Production
TreatmentNO Concentration (µM) (Mean ± SD)% Inhibition
Control (No LPS)1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + Compound (10 µM)18.5 ± 1.528.3
LPS + Compound (25 µM)11.3 ± 1.156.2
LPS + Compound (50 µM)6.7 ± 0.874.0

Signaling Pathway: LPS-induced Inflammation

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus iNOS iNOS Nucleus->iNOS transcription NO Nitric Oxide (NO) iNOS->NO Compound This compound Compound->IKK inhibits?

Caption: Potential inhibition of the LPS/TLR4/NF-κB pathway.

Antimicrobial Activity Assessment

The antimicrobial properties of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microorganism overnight.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare serial two-fold dilutions of this compound in the broth medium in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm. The MIC is the concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the growth control.

Data Presentation: Antimicrobial Activity (MIC)
MicroorganismMIC (µg/mL)
Staphylococcus aureus ATCC 2921364
Escherichia coli ATCC 25922128
Candida albicans ATCC 90028>256

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis inoculum_prep Prepare Microbial Inoculum compound_dilution Serial Dilution of Compound inoculation Inoculate Wells compound_dilution->inoculation incubation_step Incubate inoculation->incubation_step visual_inspection Visual Inspection for Growth incubation_step->visual_inspection od_reading Optional: Read OD600 incubation_step->od_reading determine_mic Determine MIC visual_inspection->determine_mic od_reading->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Application Notes and Protocols for the Purification of α,β-Unsaturated Nitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of α,β-unsaturated nitriles, a class of organic compounds with significant applications in industrial chemistry and pharmaceutical development. The primary purification techniques covered are distillation, column chromatography, and recrystallization.

Introduction to Purification of α,β-Unsaturated Nitriles

α,β-Unsaturated nitriles are valuable intermediates in organic synthesis. Their purification is crucial to remove starting materials, byproducts, and polymerization inhibitors, such as monomethyl ether hydroquinone (MeHQ), which are often added for stabilization. The choice of purification method depends on the physical state (liquid or solid), volatility, and stability of the nitrile, as well as the nature of the impurities.

Purification Techniques

Distillation

Distillation is a primary technique for purifying liquid α,β-unsaturated nitriles. The choice between atmospheric, extractive, or vacuum distillation depends on the boiling point of the nitrile and its thermal stability.

Extractive distillation is a commercially significant method for purifying acrylonitrile, particularly for separating it from acetonitrile, a common byproduct with a close boiling point.[1] This process involves the use of a solvent (typically water) to alter the relative volatilities of the components in the mixture.[1]

Experimental Protocol:

  • Feed Preparation: The crude acrylonitrile feed, containing acetonitrile and other impurities, is introduced into an extractive distillation column.

  • Solvent Introduction: Water, as the extractive solvent, is fed to an upper tray of the distillation column.

  • Distillation: The column is operated at a specific temperature and pressure profile to facilitate the separation. Acrylonitrile, being less soluble in water than acetonitrile, becomes more volatile and moves up the column.

  • Product Collection: Purified acrylonitrile is drawn off as an overhead vapor stream.[2] This stream is then condensed and collected.

  • Bottoms Removal: Acetonitrile and other water-soluble impurities are removed from the bottom of the column as an aqueous solution.[1]

  • Further Purification: The collected acrylonitrile may undergo further drying and purification steps to remove residual water and other minor impurities.[2]

Logical Workflow for Extractive Distillation of Acrylonitrile

Extractive_Distillation crude_feed Crude Acrylonitrile Feed (with Acetonitrile) extractive_column Extractive Distillation Column crude_feed->extractive_column Feed Inlet condenser Condenser extractive_column->condenser Overhead Vapor bottoms Aqueous Acetonitrile Solution extractive_column->bottoms Bottoms Outlet water_feed Water (Solvent) water_feed->extractive_column Solvent Inlet product_collection Purified Acrylonitrile condenser->product_collection Condensed Product

Caption: Workflow for the extractive distillation of acrylonitrile.

For α,β-unsaturated nitriles with high boiling points or those that are prone to decomposition at atmospheric pressure, vacuum distillation is the preferred method.[3][4] By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature.[3][4]

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source (e.g., vacuum pump). Ensure all glassware is free of cracks.

  • Sample Charging: Charge the crude liquid nitrile into the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.

  • Applying Vacuum: Gradually apply the vacuum to the system. It is crucial to do this before heating to prevent bumping.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or an oil bath.

  • Fraction Collection: Collect the distilled nitrile in the receiving flask. Monitor the temperature and pressure throughout the distillation. The boiling point at a specific pressure is a key indicator of the substance's identity and purity.

  • Process Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

Logical Workflow for Vacuum Distillation

Vacuum_Distillation crude_nitrile Crude Liquid Nitrile distillation_flask Distillation Flask crude_nitrile->distillation_flask distillation_head Distillation Head & Thermometer distillation_flask->distillation_head heating Heating Mantle heating->distillation_flask condenser Condenser distillation_head->condenser receiving_flask Receiving Flask condenser->receiving_flask vacuum Vacuum Source receiving_flask->vacuum

Caption: General workflow for vacuum distillation.

Column Chromatography

Column chromatography is a versatile technique for purifying both liquid and solid α,β-unsaturated nitriles, especially for removing polymerization inhibitors and other closely related impurities.[5][6] Flash chromatography, which uses pressure to speed up the elution, is a common and efficient variant.

A simple column chromatography method has been shown to be effective in removing the inhibitor MeHQ from acrylonitrile, achieving a purity of 99.8%.[5][6]

Experimental Protocol:

  • Column Preparation:

    • A glass column is plugged with cotton wool at the bottom.

    • The column is packed with a slurry of basic alumina in a non-polar solvent (e.g., hexane). The column should be tapped gently to ensure even packing and remove air bubbles.

    • A layer of sand can be added on top of the alumina to prevent disturbance of the stationary phase upon solvent addition.

  • Sample Loading:

    • The crude acrylonitrile is loaded onto the top of the column.

  • Elution:

    • A suitable eluent (mobile phase) is passed through the column. For removing polar inhibitors like MeHQ, a non-polar solvent can be effective, as the inhibitor will be strongly adsorbed onto the polar alumina.

  • Fraction Collection:

    • The purified acrylonitrile is collected as it elutes from the column. The progress of the separation can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Solvent Removal:

    • The solvent is removed from the collected fractions, typically by rotary evaporation, to yield the purified acrylonitrile.

Logical Workflow for Column Chromatography

Column_Chromatography prepare_column Prepare Column (Stationary Phase + Solvent) load_sample Load Crude Sample prepare_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (e.g., TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent (Rotary Evaporation) combine_pure->remove_solvent pure_product Purified Nitrile remove_solvent->pure_product

Caption: General workflow for purification by column chromatography.

Recrystallization

Recrystallization is the most common method for purifying solid α,β-unsaturated nitriles.[7][8] The principle is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.[8]

Experimental Protocol:

  • Solvent Selection: The ideal solvent should dissolve the nitrile completely at its boiling point but only sparingly at room temperature or below.[7][8][9] The impurities should either be insoluble at high temperatures or highly soluble at low temperatures.

  • Dissolution: The impure solid nitrile is placed in a flask, and the minimum amount of hot solvent is added to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation. Slow cooling generally leads to larger and purer crystals.[10]

  • Crystal Collection: The formed crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing: The crystals are washed with a small amount of cold solvent to remove any adhering impurities.[7]

  • Drying: The purified crystals are dried to remove the residual solvent. This can be done by air drying or in a vacuum oven.

Logical Workflow for Recrystallization

Recrystallization dissolve Dissolve Impure Solid in Minimum Hot Solvent hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool Slow Cooling to Induce Crystallization dissolve->cool No insoluble impurities hot_filtration->cool collect_crystals Collect Crystals (Vacuum Filtration) cool->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals pure_crystals Pure Crystalline Nitrile dry_crystals->pure_crystals

Caption: General workflow for purification by recrystallization.

Quantitative Data on Purification

The effectiveness of a purification technique is assessed by parameters such as yield, purity, and recovery. The following tables summarize available quantitative data for the purification of α,β-unsaturated nitriles.

Table 1: Purification of Acrylonitrile by Column Chromatography

ParameterValueReference
Starting Material Acrylonitrile (≥99%) with 35-45 ppm MeHQ inhibitor[6]
Purification Method Simple column with basic alumina[5][6]
Purity Achieved 99.8%[5][6]
Inhibitor Removal MeHQ undetected after purification[5][6]

Table 2: General Comparison of Purification Techniques (Qualitative and Quantitative)

TechniqueTypical ApplicationPurity AchievedRecovery/YieldKey Considerations
Extractive Distillation Industrial scale purification of volatile nitriles (e.g., Acrylonitrile)High (>99.5%)HighRequires specialized equipment; energy-intensive.
Vacuum Distillation Lab-scale purification of high-boiling or thermally sensitive liquid nitrilesVariable, depends on boiling point differencesGood to HighRequires a good vacuum system; risk of decomposition if overheated.
Column Chromatography Lab-scale purification of liquids and solids; removal of inhibitorsHigh to Very High (>99%)Moderate to Good (some loss on the column)Requires selection of appropriate stationary and mobile phases; can be time-consuming.
Recrystallization Purification of solid nitrilesHigh to Very HighVariable, depends on solubility differencesRequires finding a suitable solvent; yield can be low if the compound is somewhat soluble at low temperatures.[9]

Note: Direct comparative studies with quantitative data across all three techniques for a range of α,β-unsaturated nitriles are limited in the available literature. The data presented is based on specific examples and general principles.

Conclusion

The purification of α,β-unsaturated nitriles is a critical step in their synthesis and application. Distillation, column chromatography, and recrystallization are the primary methods employed, each with its own advantages and specific applications. The choice of technique should be guided by the properties of the nitrile and the impurities to be removed. The protocols and data provided in these notes offer a comprehensive guide for researchers and professionals in the field.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-5-Oxoundec-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (E)-5-Oxoundec-2-enenitrile synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a process typically achieved via a Horner-Wadsworth-Emmons (HWE) reaction between octanal and diethyl cyanomethylphosphonate.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in the Horner-Wadsworth-Emmons reaction can stem from several factors. Here are the most common culprits and their solutions:

  • Incomplete Deprotonation of the Phosphonate: The reaction is initiated by the deprotonation of diethyl cyanomethylphosphonate to form a stabilized carbanion. If the base used is not strong enough or if it has degraded, this deprotonation will be incomplete.

    • Solution: Ensure you are using a sufficiently strong and fresh base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used. For base-sensitive substrates, Masamune-Roush conditions (LiCl and an amine base like DBU or triethylamine) can be effective.[1]

  • Side Reactions of the Aldehyde: Aldehydes, particularly long-chain aliphatic aldehydes like octanal, can be prone to self-condensation (aldol reaction) under basic conditions.

    • Solution: Add the aldehyde slowly to the reaction mixture containing the deprotonated phosphonate, and maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize self-condensation.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.

    • Solution: Anhydrous tetrahydrofuran (THF) is a common and effective solvent. The reaction can be started at a lower temperature (0 °C) and then allowed to warm to room temperature to ensure complete reaction.

Question 2: The E/Z selectivity of my product is poor. How can I increase the proportion of the desired (E)-isomer?

Answer:

The Horner-Wadsworth-Emmons reaction with stabilized phosphonates like diethyl cyanomethylphosphonate generally favors the formation of the (E)-alkene.[1][2][3] However, several factors can be optimized to enhance this selectivity:

  • Choice of Cation: The counter-ion of the base can influence the stereochemical outcome. Lithium cations have been shown to favor the formation of (E)-alkenes.[2]

    • Solution: Using a lithium base like n-butyllithium (n-BuLi) or including a lithium salt such as LiCl (as in Masamune-Roush conditions) can improve (E)-selectivity.

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to better (E)-selectivity by allowing for equilibration of the intermediates to the more thermodynamically stable trans product.[2]

    • Solution: While starting the reaction at a low temperature is often recommended to control side reactions, allowing the reaction to proceed at room temperature or even slightly elevated temperatures (e.g., refluxing THF) can improve the E/Z ratio.

  • Steric Hindrance: Increasing the steric bulk of the phosphonate ester groups can also favor the (E)-isomer. However, diethyl cyanomethylphosphonate is the standard reagent for this transformation.

Question 3: I am observing significant amounts of unreacted starting materials (octanal and/or diethyl cyanomethylphosphonate) in my crude product. What could be the cause?

Answer:

The presence of unreacted starting materials suggests that the reaction has not gone to completion. This can be due to several reasons:

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or a higher temperature to proceed to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after several hours at room temperature, consider gently heating the reaction mixture.

  • Deactivation of the Reagents: Moisture in the reaction can quench the strong base and the phosphonate carbanion.

    • Solution: Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the persistence of one of the starting materials.

    • Solution: Carefully measure the equivalents of the aldehyde, phosphonate, and base. Typically, a slight excess (1.1 to 1.2 equivalents) of the phosphonate and base relative to the aldehyde is used.

Question 4: How can I effectively purify my this compound from the reaction byproducts?

Answer:

The primary byproduct of the Horner-Wadsworth-Emmons reaction is a water-soluble phosphate salt (diethyl phosphate), which is generally easy to remove.

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the product into an organic solvent like diethyl ether or ethyl acetate. The phosphate byproduct will remain in the aqueous layer.

  • Column Chromatography: For high purity, column chromatography on silica gel is recommended.[4] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective for separating the non-polar product from any remaining polar impurities.

  • Acid and Base Washes: To remove any potential amide or heterocyclic amine byproducts, an acid wash (e.g., dilute HCl) can be beneficial during the workup. A subsequent wash with a weak base (e.g., saturated sodium bicarbonate solution) can remove any acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Horner-Wadsworth-Emmons reaction for this synthesis?

A1: The reaction proceeds through the following key steps:

  • Deprotonation: A strong base removes the acidic proton from the carbon adjacent to the phosphonate and nitrile groups of diethyl cyanomethylphosphonate, forming a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of octanal, forming an intermediate betaine.

  • Oxaphosphetane Formation: The betaine intermediate cyclizes to form a four-membered ring intermediate called an oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the desired alkene this compound and a water-soluble diethyl phosphate byproduct. The formation of the thermodynamically more stable (E)-isomer is generally favored.[1]

Q2: Can I use a Wittig reaction instead of the HWE reaction for this synthesis?

A2: Yes, a Wittig reaction using a corresponding phosphonium ylide (e.g., cyanomethyltriphenylphosphonium chloride) is a viable alternative. However, the HWE reaction offers several advantages for this particular transformation:

  • The phosphonate carbanion is generally more nucleophilic than the corresponding Wittig ylide, leading to better reactivity with aldehydes.

  • The water-soluble phosphate byproduct from the HWE reaction is much easier to remove during purification compared to the triphenylphosphine oxide generated in the Wittig reaction, which often requires column chromatography for complete removal.

  • HWE reactions with stabilized phosphonates typically show higher (E)-selectivity.[5]

Q3: What are some potential side reactions to be aware of?

A3: Besides the aldol self-condensation of octanal, other potential side reactions include:

  • Michael Addition: The product, this compound, is an α,β-unsaturated nitrile and can act as a Michael acceptor. Under strongly basic conditions, nucleophiles (including the phosphonate carbanion) can potentially add to the β-carbon of the product.[6][7] Using the correct stoichiometry and controlled reaction conditions can minimize this.

  • Cannizzaro Reaction: If the aldehyde is contaminated with impurities and subjected to very strong basic conditions for a prolonged period, a disproportionation reaction (Cannizzaro reaction) could occur, although this is less likely under typical HWE conditions.

Q4: How do I prepare the diethyl cyanomethylphosphonate reagent?

A4: Diethyl cyanomethylphosphonate is commercially available. However, it can also be synthesized in the lab via an Arbuzov reaction. The general procedure involves reacting chloroacetonitrile with triethyl phosphite. The reaction mixture is typically heated, and the product is then purified by distillation under reduced pressure.[8]

Data Presentation

Table 1: Effect of Base and Solvent on the Yield and E/Z Selectivity of a Horner-Wadsworth-Emmons Reaction

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
1NaH (1.2)THF2548595:5
2KOtBu (1.2)THF2538893:7
3LiHMDS (1.1)THF0 to 2558296:4
4DBU/LiCl (1.5)Acetonitrile25127598:2
5NaH (1.2)DME2548394:6

Note: This table presents representative data for HWE reactions with aldehydes and stabilized phosphonates and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

Materials:

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Octanal

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF to the NaH slurry via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back down to 0 °C.

  • Slowly add a solution of octanal (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Visualizations

HWE_Workflow cluster_reagents Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup and Purification NaH_slurry 1. NaH in anhydrous THF Deprotonation 3. Deprotonation (0 °C to RT) NaH_slurry->Deprotonation Phosphonate_sol 2. Diethyl cyanomethylphosphonate in THF Phosphonate_sol->Deprotonation Aldehyde_add 4. Octanal addition (0 °C) Deprotonation->Aldehyde_add Reaction_progress 5. Reaction at RT Aldehyde_add->Reaction_progress Quench 6. Quench with aq. NH4Cl Reaction_progress->Quench Extraction 7. Extraction with Et2O Quench->Extraction Purification 8. Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield Issue Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions? Low_Yield->Side_Reactions Purification_Loss Loss during Purification? Low_Yield->Purification_Loss Check_Base Use fresh, strong base (NaH, KOtBu) Incomplete_Reaction->Check_Base Yes Check_Conditions Increase reaction time/temperature Incomplete_Reaction->Check_Conditions No Control_Aldehyde Slow aldehyde addition at low temp. Side_Reactions->Control_Aldehyde Yes Optimize_Workup Optimize extraction and chromatography Purification_Loss->Optimize_Workup Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Polar Nitrile Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of polar nitrile compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: Why are polar nitrile compounds difficult to purify?

Polar nitrile compounds present unique purification challenges due to their inherent polarity. The nitrile group (-C≡N) is a polar functional group, which can lead to strong interactions with polar stationary phases in chromatography, making elution difficult. Conversely, in reversed-phase chromatography, their high polarity can result in poor retention, causing them to elute in the solvent front with other polar impurities.[1][2] Additionally, some nitriles can be unstable on silica gel, leading to decomposition during purification.[3]

Q2: What is the best initial approach for purifying a new polar nitrile compound?

A good starting point is to assess the compound's stability on silica gel using thin-layer chromatography (TLC).[3] If the compound is stable, flash column chromatography on silica gel can be an effective method.[3] If the compound is unstable or shows poor separation, alternative techniques like recrystallization, liquid-liquid extraction, or other forms of chromatography (e.g., Hydrophilic Interaction Liquid Chromatography - HILIC) should be considered.[3][4]

Q3: How do I choose the right chromatography technique for my polar nitrile?

The choice of chromatography technique depends on the specific properties of your compound.

  • Normal-Phase Chromatography (NPC): Suitable for moderately polar nitriles that are stable on silica. It utilizes a polar stationary phase (e.g., silica or alumina) and a non-polar mobile phase.[1]

  • Reversed-Phase Chromatography (RPC): Generally challenging for highly polar nitriles due to poor retention.[1][2] However, it can be effective for less polar nitriles or when using specialized columns (e.g., polar-endcapped C18) or ion-pairing reagents.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for highly polar, water-soluble nitriles. HILIC uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, which promotes the retention of polar compounds.[2][4]

Q4: Can I use recrystallization for polar nitrile compounds?

Yes, recrystallization can be a very effective purification method for solid polar nitrile compounds. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5][6] For polar molecules, polar solvents like ethanol, water, or mixtures such as alcohol/water are often good choices.[5][6]

Q5: What should I do if my polar nitrile is too soluble in all common recrystallization solvents?

If your compound is highly soluble in common solvents even at low temperatures, you can try using a solvent pair. This involves dissolving the compound in a "good" solvent (in which it is very soluble) at an elevated temperature and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can induce crystallization.[6]

Troubleshooting Guides

Troubleshooting Column Chromatography
Problem Possible Cause Solution
Compound does not elute from the silica gel column. The compound is too polar for the chosen mobile phase.Gradually increase the polarity of the mobile phase. For very polar compounds, consider using a more polar solvent system, such as methanol in dichloromethane.[3]
The compound has decomposed on the silica gel.Test the compound's stability on a TLC plate before running a column. If it is unstable, use an alternative stationary phase like alumina or deactivated silica, or a different purification technique.[3]
Poor separation of the nitrile from impurities. The solvent system is not optimal.Run a thorough TLC analysis with different solvent systems to find one that provides good separation (a significant difference in Rf values).
The column was not packed properly.Ensure the column is packed uniformly without any cracks or channels. A poorly packed column leads to band broadening and poor separation.
The sample was loaded in too large a volume of solvent.Dissolve the sample in the minimum amount of solvent possible for loading onto the column.[7]
The compound elutes with the solvent front. The compound is not retained by the stationary phase (common in reversed-phase for highly polar compounds).Switch to a more appropriate chromatography mode like HILIC or normal-phase chromatography.[1][4]
Peak tailing in the chromatogram. Strong interaction between the polar nitrile and active sites on the stationary phase.Add a small amount of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase to block the active sites.
The column is overloaded with the sample.Reduce the amount of sample loaded onto the column.
Troubleshooting Recrystallization
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not a good choice for your compound.Try a more polar solvent or a solvent mixture. For polar nitriles, alcohols or alcohol/water mixtures are often effective.[5][6]
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
The compound is too soluble in the chosen solvent, even at low temperatures.Add a "poor" solvent (in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then gently heat to clarify and cool slowly.[6]
The cooling process is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[8]
Oiling out instead of crystallization. The melting point of the compound is lower than the boiling point of the solvent.Add more solvent to lower the saturation temperature. Alternatively, try a lower-boiling solvent.
The compound contains significant impurities.Try a preliminary purification step, such as a quick filtration through a small plug of silica, before recrystallization.
Low recovery of the purified compound. Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to dissolve the compound completely.
The crystals were washed with a solvent at room temperature.Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.[5]

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Nitrile Compound

This protocol provides a general guideline for the purification of a polar nitrile compound using Hydrophilic Interaction Liquid Chromatography (HILIC).

Materials:

  • Polar nitrile compound dissolved in a suitable solvent (e.g., acetonitrile/water mixture)

  • HILIC column (e.g., silica, amino, or cyano-bonded phase)

  • Mobile Phase A: Water with 0.1% formic acid (or other suitable buffer)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • HPLC or Flash Chromatography system

Procedure:

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition (e.g., 95% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude polar nitrile compound in a solvent that is weak in elution strength (high organic content) and compatible with the mobile phase.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Gradient Elution: Start with a high percentage of the organic solvent (Mobile Phase B) and gradually increase the percentage of the aqueous solvent (Mobile Phase A). A typical gradient might be from 95% B to 50% B over 20-30 minutes.

  • Detection: Monitor the elution of the compound using a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Fraction Collection: Collect the fractions containing the purified polar nitrile compound.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified compound.

Protocol 2: Recrystallization of a Polar Nitrile Compound

This protocol describes a general procedure for the purification of a solid polar nitrile compound by recrystallization.

Materials:

  • Impure solid polar nitrile compound

  • A suitable recrystallization solvent (e.g., ethanol, isopropanol, water, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the nitrile compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of the compound in different solvents to find the ideal one.[5]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during cooling. Crystal formation should begin. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator to remove any residual solvent.

Data Presentation

Table 1: Comparison of Chromatographic Methods for the Purification of a Hypothetical Polar Nitrile Compound (Illustrative Data)

Chromatography Method Stationary Phase Mobile Phase Gradient Retention Time (min) Peak Purity (%) Recovery (%)
Reversed-PhaseC185% to 95% Acetonitrile in Water2.58590
Normal-PhaseSilica Gel10% to 80% Ethyl Acetate in Hexane15.29885
HILICAmide95% to 50% Acetonitrile in Water12.89992

Table 2: Effect of Recrystallization Solvent on the Recovery and Purity of a Hypothetical Polar Nitrile Compound (Illustrative Data)

Solvent Recovery (%) Purity by HPLC (%)
Water7597
Ethanol8599
Isopropanol8298
Ethanol/Water (80:20)9099.5
Acetone6095

Visualizations

Purification_Decision_Tree start Start: Crude Polar Nitrile is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_stable_on_silica Is the compound stable on silica? (Test with TLC) is_solid->is_stable_on_silica No try_recrystallization->is_stable_on_silica Unsuccessful end_purified Purified Compound try_recrystallization->end_purified Successful normal_phase Normal-Phase Chromatography (Silica/Alumina) is_stable_on_silica->normal_phase Yes is_highly_polar Is the compound highly polar and water-soluble? is_stable_on_silica->is_highly_polar No normal_phase->end_purified hilic HILIC is_highly_polar->hilic Yes reversed_phase Reversed-Phase Chromatography (with caution) is_highly_polar->reversed_phase No hilic->end_purified reversed_phase->end_purified

Caption: Decision tree for selecting a purification method for polar nitrile compounds.

Chromatography_Troubleshooting start Start: Poor Separation in Column Chromatography check_tlc Review TLC Data start->check_tlc optimize_solvent Optimize Mobile Phase Polarity check_tlc->optimize_solvent Poor Rf separation check_loading Check Sample Loading check_tlc->check_loading Good Rf separation end_good_separation Good Separation optimize_solvent->end_good_separation reduce_load Reduce Sample Load or Volume check_loading->reduce_load Too concentrated/high volume check_packing Inspect Column Packing check_loading->check_packing Dilute/low volume reduce_load->end_good_separation repack_column Repack Column check_packing->repack_column Uneven/cracked consider_alternative Consider Alternative Chromatography (e.g., HILIC) check_packing->consider_alternative Even packing repack_column->end_good_separation consider_alternative->end_good_separation

Caption: Troubleshooting workflow for poor separation in column chromatography.

Recrystallization_Optimization start Start: Optimize Recrystallization solvent_screen Screen Solvents (Polar, Non-polar, Mixtures) start->solvent_screen min_hot_solvent Use Minimum Amount of Hot Solvent solvent_screen->min_hot_solvent slow_cooling Cool Slowly to Room Temperature min_hot_solvent->slow_cooling ice_bath Cool in Ice Bath slow_cooling->ice_bath induce_crystallization Induce Crystallization (Scratch flask/Seed crystal) ice_bath->induce_crystallization induce_crystallization->solvent_screen No crystals/Oiling out collect_crystals Collect Crystals (Vacuum Filtration) induce_crystallization->collect_crystals Crystals form wash_cold Wash with Ice-Cold Solvent collect_crystals->wash_cold dry_crystals Dry Crystals wash_cold->dry_crystals end_pure_crystals Pure Crystals dry_crystals->end_pure_crystals

Caption: Workflow for optimizing the recrystallization of a polar compound.

References

Technical Support Center: Optimization of Reaction Conditions for Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during nitrile synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing nitriles in a laboratory setting?

A1: The most prevalent laboratory methods for nitrile synthesis include:

  • Sandmeyer Reaction: This reaction converts aromatic primary amines, via their diazonium salts, into aryl nitriles using copper(I) cyanide.[1][2]

  • Rosenmund-von Braun Reaction: This method involves the reaction of an aryl halide with copper(I) cyanide to produce an aryl nitrile, often at elevated temperatures.[3][4][5]

  • Nucleophilic Substitution (SN2): Aliphatic nitriles are commonly synthesized by the reaction of an alkyl halide with an alkali metal cyanide, such as sodium cyanide.[6]

  • Dehydration of Primary Amides: Primary amides can be dehydrated to form nitriles using various dehydrating agents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or triflic anhydride.[7][8][9][10][11]

  • Hydrocyanation: This method involves the addition of hydrogen cyanide (HCN) across a double or triple bond of an alkene or alkyne, often requiring a catalyst.[12][13][14][15]

Q2: I am experiencing low yields in my nitrile synthesis. What are the general factors I should investigate?

A2: Low yields in nitrile synthesis can stem from several factors, applicable across different methods:

  • Purity of Reagents and Solvents: Impurities in starting materials or wet solvents can lead to side reactions and decreased yields.

  • Reaction Temperature: Each reaction has an optimal temperature range. Deviation from this can either slow down the reaction or promote decomposition and side product formation.

  • Reaction Time: Incomplete reactions are a common cause of low yields. Ensure the reaction is monitored to completion (e.g., by TLC or GC).

  • Stoichiometry of Reagents: Incorrect molar ratios of reactants, catalysts, or reagents can lead to incomplete conversion.

  • Atmosphere: Some reactions are sensitive to air or moisture and require an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I effectively remove the cyanide source from my reaction mixture after the synthesis?

A3: The method for removing residual cyanide depends on the specific cyanide source used.

  • For water-soluble cyanides (e.g., NaCN, KCN): The reaction mixture can be quenched with water and extracted with an organic solvent. The aqueous layer containing the cyanide salts can then be treated with an appropriate neutralizing agent (e.g., bleach or hydrogen peroxide under basic conditions) according to safety protocols.

  • For copper(I) cyanide (CuCN): Workup procedures often involve treatment with a solution of ferric chloride and ammonia to complex the copper salts, facilitating their removal by filtration or extraction.

Troubleshooting Guides

Sandmeyer Reaction

Q: My Sandmeyer reaction for nitrile synthesis is giving a low yield and a mixture of colorful byproducts. What could be the problem?

A: Low yields and the formation of colored impurities in the Sandmeyer reaction often point to issues with the diazotization step or the subsequent cyanation. Here’s a troubleshooting guide:

  • Problem: Incomplete Diazotization.

    • Solution: Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the diazonium salt, forming phenols.[16] Use a starch-iodide paper test to confirm a slight excess of nitrous acid at the end of the addition.

  • Problem: Premature Decomposition of the Diazonium Salt.

    • Solution: Use the diazonium salt solution immediately after its preparation. These salts are generally unstable and should not be stored.

  • Problem: Side Reactions during Cyanation.

    • Solution: The formation of biaryl byproducts can occur via a radical mechanism.[1] Ensure efficient stirring and maintain the recommended temperature for the cyanation step. The pH of the reaction mixture can also be critical; ensure it is within the optimal range for your specific substrate.

  • Problem: Poor Quality of Reagents.

    • Solution: Use freshly prepared copper(I) cyanide or a high-quality commercial source. The purity of the starting aniline is also crucial.

  • Diazotization: In a flask cooled to 0-5 °C, dissolve aniline (1.0 eq) in an aqueous solution of HCl (3.0 eq). Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 15-30 minutes after the addition is complete.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in an aqueous solution of sodium cyanide. To this, slowly add the cold diazonium salt solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes, or until the evolution of nitrogen gas ceases.

  • Workup: Cool the reaction mixture and extract the benzonitrile with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude benzonitrile by vacuum distillation.

Rosenmund-von Braun Reaction

Q: I am attempting a Rosenmund-von Braun reaction with an aryl bromide, but I am recovering most of my starting material. What can I do to improve the conversion?

A: The Rosenmund-von Braun reaction often requires high temperatures, and incomplete conversion is a common issue.[3][5] Consider the following:

  • Problem: Insufficient Reaction Temperature.

    • Solution: This reaction typically requires temperatures in the range of 150-250 °C.[5] Ensure your reaction is heated to the appropriate temperature for your specific substrate and solvent. Using a high-boiling polar aprotic solvent like DMF, NMP, or an ionic liquid is common.[5]

  • Problem: Poor Quality of Copper(I) Cyanide.

    • Solution: The quality of CuCN is critical. Use a fresh, high-purity source. Old or partially oxidized CuCN can be less reactive.

  • Problem: Inactive Aryl Halide.

    • Solution: Aryl bromides are less reactive than aryl iodides. If you are using an aryl bromide and observing low conversion, consider adding a catalytic amount of an iodide salt (e.g., KI) to facilitate an in-situ halide exchange to the more reactive aryl iodide.

  • Problem: Solvent Issues.

    • Solution: Ensure the solvent is dry and of high purity. The presence of water can interfere with the reaction.

Aryl HalideCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1-BromonaphthaleneCuCN (1.2 eq)DMF1502485
4-BromotolueneCuCN (1.1 eq), KI (0.1 eq)NMP1801890
1-Iodo-4-nitrobenzeneCuCN (1.0 eq)Pyridine1201292
Dehydration of Primary Amides

Q: I am trying to dehydrate a primary amide to a nitrile, but the reaction is messy and gives a low yield. How can I optimize this?

A: The choice of dehydrating agent and reaction conditions is crucial for a clean and high-yielding dehydration of amides.

  • Problem: Harsh Dehydrating Agent.

    • Solution: Strong dehydrating agents like P₂O₅ can require high temperatures and lead to charring.[5] Consider milder reagents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or triflic anhydride (Tf₂O) which often allow for lower reaction temperatures.[7][8][9][10]

  • Problem: Incomplete Reaction.

    • Solution: Ensure the stoichiometry of the dehydrating agent is correct, often using a slight excess. Monitor the reaction to completion, as insufficient reaction time will result in a mixture of starting material and product.

  • Problem: Side Reactions.

    • Solution: Some dehydrating agents can lead to side reactions with other functional groups in the molecule. Choose a reagent that is compatible with your substrate. For example, triflic anhydride in the presence of a non-nucleophilic base is a mild and effective system for many functionalized amides.[8][9][10]

Dehydrating AgentBaseSolventTemperature (°C)TimeYield (%)
P₂O₅-Neat2002 h75
SOCl₂-Toluene803 h88
POCl₃PyridineCH₂Cl₂404 h90
Triflic AnhydrideEt₃NCH₂Cl₂0 to rt30 min95

Visualizations

Experimental Workflow for Sandmeyer Reaction

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_workup Workup & Purification A Aniline in HCl C Diazonium Salt Solution (0-5 °C) A->C Slow addition B NaNO2 solution B->C Slow addition E Reaction Mixture C->E Slow addition D CuCN Solution D->E Slow addition F Extraction E->F G Drying & Concentration F->G H Vacuum Distillation G->H I Pure Aryl Nitrile H->I

Caption: Workflow for the Sandmeyer synthesis of aryl nitriles.

Logical Relationship in Troubleshooting Low Yields

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions LowYield Low Yield Observed ImpureReagents Impure Reagents/ Wet Solvents LowYield->ImpureReagents IncorrectTemp Incorrect Temperature LowYield->IncorrectTemp IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn SideReactions Side Reactions LowYield->SideReactions Purify Purify Starting Materials & Dry Solvents ImpureReagents->Purify leads to OptimizeTemp Optimize Reaction Temperature IncorrectTemp->OptimizeTemp leads to MonitorRxn Monitor Reaction to Completion (TLC/GC) IncompleteRxn->MonitorRxn leads to ChangeReagents Change Reagents or Optimize Conditions SideReactions->ChangeReagents leads to

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Storage and Handling of α,β-Unsaturated Nitriles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of α,β-unsaturated nitriles during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and integrity of your materials.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to the storage and handling of α,β-unsaturated nitriles.

Q1: I observed that my stored acrylonitrile appears cloudy and more viscous. What is happening?

A1: Increased viscosity and a cloudy appearance are strong indicators of partial polymerization. This can be triggered by several factors, including elevated storage temperatures, exposure to UV light, or contamination. The polymerization of acrylonitrile is a highly exothermic reaction, meaning it releases a significant amount of heat, which can further accelerate the process, potentially leading to a dangerous runaway reaction.[1] It is crucial to assess the extent of polymerization and take appropriate corrective actions.

Q2: What are the optimal storage conditions for α,β-unsaturated nitriles like acrylonitrile and cyanoacrylates?

A2: Proper storage is the most critical factor in preventing premature polymerization. Key recommendations include:

  • Temperature: Store in a cool, dry, well-ventilated area. For acrylonitrile, a temperature range of 2-8°C is often recommended to maintain stability.[2] Unopened cyanoacrylate adhesives have a longer shelf life when refrigerated at temperatures between 2°C and 7°C.[3]

  • Light: Protect from direct sunlight and other sources of UV radiation, as high-energy radiation can initiate free-radical polymerization.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen, to minimize contact with oxygen.[4] However, it is important to note that some inhibitors, like MEHQ, require the presence of dissolved oxygen to be effective.[5][6] Therefore, complete exclusion of oxygen should be avoided.[5]

  • Containers: Use tightly sealed containers made of compatible materials to prevent contamination and evaporation of the monomer.[2]

Q3: My cyanoacrylate adhesive is curing too slowly. Is this related to storage?

A3: Yes, improper storage can affect the performance of cyanoacrylates. While the primary concern with α,β-unsaturated nitriles is premature polymerization, exposure to certain conditions can inhibit the desired curing process. For cyanoacrylates, which rely on moisture to initiate polymerization, storing them in an overly dry environment can lead to slower cure times.[7][8] Also, if refrigerated, the adhesive should be brought to room temperature before use; using it cold can slow down the curing process.[3][8]

Q4: What are polymerization inhibitors, and how do they work?

A4: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization. They work by scavenging free radicals, which are the initiators of the polymerization chain reaction.[5] Common inhibitors for α,β-unsaturated nitriles include:

  • Monomethyl ether of hydroquinone (MEHQ): A widely used inhibitor for acrylonitrile, typically in concentrations of 35-50 ppm.[1][9] MEHQ requires the presence of dissolved oxygen to effectively inhibit polymerization.[5][6]

  • Hydroquinone (HQ): Another common phenolic inhibitor.

  • Water: In the case of acrylonitrile, water is also considered part of the inhibitor system, typically at concentrations of 0.25-0.5% by weight.[1] It is thought to inhibit ionic polymerization pathways.[5]

  • Ammonia: Can also be used as an inhibitor for acrylonitrile in low concentrations (30-55 ppm).[1]

Q5: How can I tell if the inhibitor in my monomer is still effective?

A5: The effectiveness of an inhibitor can decrease over time due to consumption or degradation. Regularly monitoring the inhibitor concentration is crucial. This can be done using analytical techniques such as UV-Vis spectrophotometry. ASTM D3125 provides a standardized method for determining the concentration of MEHQ in acrylate esters and acrylic acid, which can be adapted for other α,β-unsaturated nitriles.[1][10][11][12][13] A significant decrease in the inhibitor concentration from the manufacturer's specification indicates a higher risk of polymerization.

Q6: I suspect my sample of acrylonitrile has started to polymerize. What should I do?

A6: If you suspect polymerization has occurred, proceed with caution. The immediate steps should be:

  • Do not heat the sample: This will accelerate the exothermic polymerization.

  • Isolate the container: Move it to a well-ventilated area away from other chemicals and ignition sources.

  • Cool the container: If safe to do so, cooling the container can help to slow down the reaction.

  • Assess the situation: If the polymerization appears to be progressing rapidly (e.g., significant heat generation, bulging container), evacuate the area and contact your institution's safety department immediately.

  • Analytical Confirmation: If the situation is stable, you can take a small, representative sample to confirm and quantify the presence of polymer using the methods described in the "Experimental Protocols" section below.

Quantitative Data Summary

The following table summarizes key quantitative data related to the storage and inhibition of common α,β-unsaturated nitriles.

ParameterAcrylonitrileCyanoacrylates
Recommended Storage Temperature 2-8°C[2]2-7°C (unopened)[3]
Common Inhibitors MEHQ, Water, Ammonia[1]Hydroquinone, Acidic Stabilizers[14]
Typical Inhibitor Concentration MEHQ: 35-50 ppm; Water: 0.25-0.5%[1][9]Varies by formulation
Maximum Recommended Storage Period 6 months[1][4]8-12 months (unopened)[8][12]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability and purity of α,β-unsaturated nitriles.

Protocol 1: Quantification of Polymer Content by Dilute Solution Viscometry

Objective: To determine the presence and approximate quantity of polymer in a monomer sample by measuring the solution's viscosity. An increase in viscosity correlates with the presence of higher molecular weight polymer chains.

Materials:

  • Glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske)

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Appropriate solvent (e.g., Dimethylformamide for polyacrylonitrile)

  • Sample of α,β-unsaturated nitrile

  • Stopwatch

Procedure:

  • Solvent Flow Time (t₀):

    • Carefully clean and dry the viscometer.

    • Pipette a precise volume of the pure solvent into the viscometer.

    • Equilibrate the viscometer in the constant temperature bath for at least 15 minutes.

    • Using a pipette bulb, draw the solvent up through the capillary tube to above the upper timing mark.

    • Release the suction and measure the time it takes for the meniscus to fall from the upper to the lower timing mark.

    • Repeat this measurement at least three times and calculate the average flow time (t₀). The readings should be within a few tenths of a second.

  • Solution Preparation:

    • Accurately weigh a known mass of the potentially polymerized nitrile sample.

    • Dissolve the sample in a known volume of the solvent in a volumetric flask to prepare a solution of a specific concentration (e.g., 0.1 g/dL).

  • Solution Flow Time (t):

    • Rinse the viscometer with a small amount of the prepared polymer solution.

    • Pipette a precise volume of the polymer solution into the viscometer.

    • Equilibrate in the constant temperature bath for 15 minutes.

    • Measure the flow time (t) for the solution using the same procedure as for the pure solvent.

    • Repeat the measurement at least three times and calculate the average.

  • Calculations:

    • Relative Viscosity (η_rel): η_rel = t / t₀

    • Specific Viscosity (η_sp): η_sp = (t - t₀) / t₀ = η_rel - 1

    • Reduced Viscosity (η_red): η_red = η_sp / c (where c is the concentration in g/dL)

    • An increase in these viscosity values compared to a fresh, unpolymerized sample indicates the presence of polymer.

Protocol 2: Detection of Residual Polymer by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To qualitatively and quantitatively analyze for the presence of polymer by detecting the thermal degradation products of the polymer in the headspace of a heated sample.

Materials:

  • Headspace sampler coupled to a GC-MS system

  • Headspace vials (e.g., 20 mL) with caps and septa

  • Analytical balance

  • Sample of α,β-unsaturated nitrile

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the nitrile sample (e.g., 10-100 mg) directly into a headspace vial.[3]

    • For quantitative analysis, prepare a series of calibration standards by spiking known amounts of the corresponding polymer into fresh monomer.

  • Headspace Analysis:

    • Place the sealed vial into the headspace autosampler.

    • The sample is heated to a high temperature (e.g., 150-200°C) for a set period (e.g., 15-30 minutes) to induce thermal degradation (pyrolysis) of any polymer present into volatile fragments.

    • The equilibrated headspace gas is automatically injected into the GC-MS.

  • GC-MS Conditions (Example for Polyacrylonitrile):

    • GC Column: A polar capillary column (e.g., WAX or FFAP) is suitable.

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C).

    • Carrier Gas: Helium.

    • MS Detector: Operate in scan mode to identify the pyrolysis products.

  • Data Analysis:

    • The presence of characteristic pyrolysis products in the chromatogram that are not present in a pure monomer sample confirms the presence of polymer. For polyacrylonitrile, these can include various nitrogen-containing compounds.

    • The peak areas of these products can be used for quantification by comparing them to the calibration standards.

Protocol 3: Monitoring Exothermic Polymerization using Differential Scanning Calorimetry (DSC)

Objective: To detect the onset of polymerization by measuring the exothermic heat flow associated with the reaction.

Materials:

  • Differential Scanning Calorimeter (DSC) with hermetically sealed pans

  • Sample of α,β-unsaturated nitrile

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the nitrile sample (typically 5-10 mg) into a hermetically sealed aluminum DSC pan.

    • Prepare an empty, sealed pan to be used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Program the DSC to heat the sample at a constant rate (e.g., 5-10°C/min) over a temperature range relevant to the storage and potential decomposition of the nitrile.

  • Data Analysis:

    • The DSC thermogram plots heat flow versus temperature.

    • A sharp, exothermic peak indicates the occurrence of polymerization.[15][16][17] The onset temperature of this peak can be used to assess the thermal stability of the sample. A lower onset temperature compared to a fresh, properly inhibited sample suggests reduced stability.

    • The area under the exothermic peak is proportional to the heat of polymerization and can be used to quantify the extent of the reaction.

Visualizations

Polymerization_Inhibition Monomer α,β-Unsaturated Nitrile Monomer GrowingChain Growing Polymer Chain (M-R●) Monomer->GrowingChain Propagation Initiator Initiator (Heat, UV, Contaminant) Radical Free Radical (R●) Initiator->Radical Initiation Radical->Monomer Attacks Inactive Inactive Product GrowingChain->Monomer Adds Monomer Polymer Stable Polymer GrowingChain->Polymer Termination Inhibitor Inhibitor (e.g., MEHQ) Inhibitor->Radical Scavenges Inhibitor->Inactive Forms Troubleshooting_Workflow Start Suspected Polymerization (e.g., increased viscosity, cloudiness) Visual Visual Inspection: - Hazy/Cloudy? - Solid particles present? - Increased viscosity? Start->Visual Check_Storage Review Storage Conditions: - Temperature? - Light exposure? - Age of sample? Visual->Check_Storage Yes OK No Issues Detected Visual->OK No Inhibitor_Test Quantify Inhibitor Level (e.g., UV-Vis for MEHQ) Check_Storage->Inhibitor_Test Proper Improper_Storage Action: Correct Storage Conditions Check_Storage->Improper_Storage Improper Polymer_Test Confirm Polymer Presence (e.g., Viscometry, DSC) Inhibitor_Test->Polymer_Test Normal Low_Inhibitor Action: Add Inhibitor (if safe and appropriate) Inhibitor_Test->Low_Inhibitor Low Polymer_Present Action: Quarantine and Dispose of Sample Polymer_Test->Polymer_Present Positive Polymer_Test->OK Negative

References

Technical Support Center: Knoevenagel Condensation with Nitriles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Knoevenagel condensation reaction, with a specific focus on the use of nitriles as the active methylene component.

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel condensation and why are nitriles useful active methylene compounds?

The Knoevenagel condensation is a modification of the aldol condensation where a carbonyl compound (an aldehyde or ketone) reacts with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[1] Nitriles, such as malononitrile and ethyl cyanoacetate, are particularly effective active methylene compounds because the electron-withdrawing nature of the cyano group(s) increases the acidity of the adjacent methylene protons, facilitating their removal by a weak base.[1]

Q2: My Knoevenagel condensation with a nitrile is giving a very low yield. What are the common causes?

Low yields in a Knoevenagel condensation with nitriles can stem from several factors:

  • Inefficient Catalyst: The choice and amount of catalyst are critical. Weak bases are generally preferred to avoid self-condensation of the aldehyde or ketone.[1] The catalyst may be inappropriate for the specific substrates or may have lost its activity.

  • Improper Solvent: The solvent plays a crucial role in the reaction by influencing the solubility of reactants and stabilizing intermediates. The use of an inappropriate solvent can significantly hinder the reaction rate and yield.

  • Suboptimal Temperature: While many Knoevenagel condensations can be performed at room temperature, some substrate combinations may require heating to proceed at a reasonable rate. Conversely, excessive heat can lead to side reactions and decomposition.

  • Steric Hindrance: Bulky substituents on either the aldehyde/ketone or the nitrile can sterically hinder the reaction, leading to lower yields or requiring more forcing conditions.[2]

  • Deactivating Substituents: Electron-donating groups on the aromatic aldehyde can decrease its electrophilicity, slowing down the reaction.[2]

Q3: How do I choose the right catalyst for my Knoevenagel condensation with a nitrile?

A variety of catalysts can be employed, and the optimal choice depends on the specific reactants and desired reaction conditions.

  • Homogeneous Basic Catalysts: Weak organic bases like piperidine, pyridine, and ammonium salts (e.g., ammonium acetate) are commonly used.[1][3]

  • Heterogeneous Catalysts: Solid catalysts such as metal-organic frameworks (MOFs), hydrotalcites, and functionalized silica offer advantages in terms of easy separation and reusability.[2][4]

  • Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, offering a "green" alternative.

For a typical reaction between an aromatic aldehyde and malononitrile, a catalytic amount of a weak base like piperidine or ammonium acetate is often a good starting point.[3]

Q4: What is the best solvent for a Knoevenagel condensation with nitriles? Can I run the reaction without a solvent?

The choice of solvent can have a significant impact on the reaction's success.

  • Protic Solvents: Ethanol and water are often good choices, especially for "green" chemistry protocols. Protic solvents can stabilize the intermediates formed during the reaction.[2]

  • Aprotic Polar Solvents: Acetonitrile and DMF can also be effective, sometimes leading to faster reaction rates.[5]

  • Solvent-Free Conditions: In some cases, the reaction can be performed neat, often by grinding the reactants together, which is an environmentally friendly approach.[6]

The optimal solvent should be determined empirically for a new reaction. A good starting point is often ethanol or, for a greener approach, water.[2][7]

Q5: I am observing the formation of side products. What are they and how can I avoid them?

A common side reaction is the self-condensation of the aldehyde, especially if too strong a base is used.[1] To minimize this, it is crucial to use a weak base as a catalyst. If the product is an α,β-unsaturated dinitrile, it can potentially undergo further reactions, such as Michael additions, if a suitable nucleophile is present. Careful control of stoichiometry and reaction time can help to avoid these subsequent reactions.

Q6: How can I purify the product of my Knoevenagel condensation?

A significant advantage of the Knoevenagel condensation with nitriles is that the products are often crystalline solids that precipitate out of the reaction mixture. In many cases, purification can be achieved by simple vacuum filtration, followed by washing with a cold solvent (like water or ethanol) to remove any unreacted starting materials and the catalyst.[6][7] If further purification is necessary, recrystallization from a suitable solvent (e.g., ethanol/water mixture) is a common technique.[3]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Knoevenagel condensation with nitriles.

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive or inappropriate catalyst- Use a fresh batch of catalyst. - Try a different catalyst (e.g., switch from a homogeneous to a heterogeneous catalyst). - Increase the catalyst loading incrementally.
Inappropriate solvent- If using a non-polar solvent, try a polar solvent like ethanol or acetonitrile. - Consider using water as a "green" and often effective solvent.[7] - For some substrates, solvent-free conditions may be optimal.[6]
Low reaction temperature- If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C).
Deactivated aldehyde- Aldehydes with strong electron-donating groups may require longer reaction times or slightly more forcing conditions.[2]
Formation of Multiple Products Self-condensation of the aldehyde- Use a weaker base as a catalyst. - Ensure the reaction temperature is not too high.
Side reactions of the product- Monitor the reaction by TLC to determine the optimal reaction time and avoid over-running the reaction. - Adjust the stoichiometry of the reactants.
Difficulty in Product Isolation Product is soluble in the reaction solvent- After the reaction is complete, try cooling the mixture in an ice bath to induce precipitation.[7] - If the product is still soluble, remove the solvent under reduced pressure and attempt to crystallize the residue from a different solvent system.
Oily or impure product- Wash the crude product thoroughly with a suitable solvent to remove impurities. - Recrystallize the product from an appropriate solvent or solvent mixture.[3]

Quantitative Data Summary

The following tables summarize the effect of different catalysts and solvents on the Knoevenagel condensation of benzaldehyde with malononitrile.

Table 1: Effect of Catalyst on the Knoevenagel Condensation of Benzaldehyde and Malononitrile

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
HKUST-ED (MOF)10 mgEthanolRoom Temp.5 min100[2]
Ammonium AcetateCatalytic amountNoneRoom Temp.5-7 min>90[3]
[MeHMTA]BF4 (Ionic Liquid)15 mol%WaterRoom Temp.5 min98
Gallium Chloride1 mol%NoneRoom Temp.2 min98[6]
Ti-Al-Mg Hydrotalcite0.0025 g/cm³Ethyl Acetate604 h67.1[4]
No Catalyst-Water50120 min>99[8]

Table 2: Effect of Solvent on the Knoevenagel Condensation of Benzaldehyde and Malononitrile

CatalystSolventTemperature (°C)TimeYield (%)Reference
HKUST-ED (MOF)EthanolRoom Temp.5 min100[2]
HKUST-ED (MOF)AcetonitrileRoom Temp.5 min98[2]
HKUST-ED (MOF)DichloromethaneRoom Temp.10 min90[2]
HKUST-ED (MOF)TolueneRoom Temp.15 min85[2]
Ionic Liquid-supported ProlineAcetonitrileNot specifiedNot specifiedHigh[9]
No CatalystWater50120 min>99[8]

Experimental Protocols

General Protocol for the Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol, 66 mg)

  • Catalyst (e.g., ammonium acetate, a pinch; or 10 mg of a heterogeneous catalyst)[2][3]

  • Solvent (e.g., 10 mL ethanol or water; or solvent-free)[2]

  • Round-bottomed flask (25 mL)

  • Magnetic stirrer and stir bar

  • Equipment for vacuum filtration

Procedure:

  • To a 25 mL round-bottomed flask, add the aromatic aldehyde (1 mmol) and malononitrile (1 mmol).

  • Add the chosen solvent (if any) and a magnetic stir bar.

  • Add the catalyst to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, if the product has precipitated, cool the mixture in an ice bath for 10-15 minutes to maximize precipitation.[7]

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold solvent (e.g., water or ethanol) to remove any residual starting materials and catalyst.

  • Dry the purified product. The product can be further purified by recrystallization if necessary.

Visualization

Troubleshooting Workflow for Knoevenagel Condensation with Nitriles

The following diagram illustrates a logical workflow for troubleshooting common issues in the Knoevenagel condensation.

Troubleshooting_Workflow start Start: Low/No Product check_reaction Check Reaction Parameters start->check_reaction catalyst_issue Catalyst Issue? check_reaction->catalyst_issue solvent_issue Solvent Issue? catalyst_issue->solvent_issue No change_catalyst Use fresh catalyst Increase loading Try different catalyst catalyst_issue->change_catalyst Yes temp_issue Temperature Issue? solvent_issue->temp_issue No change_solvent Try different solvent (e.g., protic vs. aprotic) Consider solvent-free solvent_issue->change_solvent Yes substrate_issue Substrate Issue? temp_issue->substrate_issue No adjust_temp Gently heat reaction (e.g., 40-60 °C) temp_issue->adjust_temp Yes increase_time Increase reaction time for deactivated substrates substrate_issue->increase_time Yes side_products Side Products Observed? substrate_issue->side_products No change_catalyst->check_reaction change_solvent->check_reaction adjust_temp->check_reaction increase_time->check_reaction adjust_conditions Use weaker base Optimize reaction time Check stoichiometry side_products->adjust_conditions Yes success Successful Reaction side_products->success No adjust_conditions->check_reaction

Caption: Troubleshooting workflow for Knoevenagel condensation.

References

Enhancing the stereoselectivity of (E)-5-Oxoundec-2-enenitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to enhance the stereoselectivity of (E)-5-Oxoundec-2-enenitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high E-selectivity?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is the most recommended method for preparing this compound with high stereoselectivity. This reaction utilizes a stabilized phosphonate ylide, which generally favors the formation of the (E)-alkene.

Q2: Why is the Horner-Wadsworth-Emmons reaction preferred over the Wittig reaction for this synthesis?

A2: The HWE reaction offers several advantages over the traditional Wittig reaction for synthesizing (E)-α,β-unsaturated nitriles. The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and less basic than the corresponding phosphonium ylides in the Wittig reaction. This leads to better reactivity with a wider range of aldehydes under milder conditions. Furthermore, the byproduct of the HWE reaction, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification. Most importantly, HWE reactions with stabilized ylides, such as those derived from cyanomethylphosphonates, exhibit a strong preference for the formation of the (E)-isomer.[1][2]

Q3: What are the key factors that influence the E/Z stereoselectivity in the Horner-Wadsworth-Emmons reaction?

A3: The primary factors influencing the E/Z ratio are:

  • The nature of the phosphonate reagent: Using a stabilized phosphonate, such as diethyl (cyanomethyl)phosphonate, is crucial as it favors the thermodynamic (E)-product.

  • The choice of base and counterion: The base used to deprotonate the phosphonate and the resulting counterion can affect the stereochemical outcome. For high E-selectivity, sodium or potassium bases are often preferred over lithium bases.

  • Reaction temperature: Running the reaction at or below room temperature is generally recommended.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used and can influence the selectivity.

Q4: How can I purify the (E)-isomer from a mixture of E/Z isomers?

A4: If the reaction yields a mixture of (E) and (Z)-isomers, purification can typically be achieved using column chromatography on silica gel.[3] The difference in polarity between the two isomers is usually sufficient for separation. High-performance liquid chromatography (HPLC) can also be employed for both analytical determination of the E/Z ratio and for preparative separation.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete deprotonation of the phosphonate. 2. The aldehyde starting material (octanal) is impure or has degraded. 3. Reaction temperature is too low, or reaction time is too short.1. Ensure the base is fresh and added slowly to the phosphonate solution. Consider using a stronger base if necessary. 2. Purify the octanal by distillation before use. 3. Allow the reaction to stir at room temperature for a longer period and monitor by TLC.
Low (E)-Stereoselectivity (High proportion of Z-isomer) 1. Use of a non-stabilized ylide (not applicable for this specific synthesis but a general point). 2. Use of lithium-based strong bases (e.g., n-BuLi) can sometimes lead to lower E-selectivity. 3. The reaction temperature was too high, allowing for equilibration to the less stable Z-isomer.1. This is unlikely with a cyanomethylphosphonate, which is inherently stabilized. 2. Switch to a sodium-based base like sodium hydride (NaH) or a potassium base like potassium tert-butoxide (t-BuOK). 3. Maintain the reaction temperature at or below room temperature.
Reaction Fails to Proceed 1. The base is not strong enough to deprotonate the phosphonate. 2. The phosphonate reagent has degraded. 3. The solvent is not anhydrous.1. Diethyl (cyanomethyl)phosphonate has a pKa of ~18-20, so a sufficiently strong base like NaH or t-BuOK is required. 2. Use freshly opened or properly stored phosphonate reagent. 3. Use anhydrous solvents, as moisture will quench the carbanion.
Formation of Side Products 1. Self-condensation of the aldehyde. 2. Polymerization of the product.1. Add the aldehyde slowly to the solution of the deprotonated phosphonate. 2. Work up the reaction as soon as it is complete (as determined by TLC) to avoid prolonged exposure to basic conditions.

Experimental Protocols

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is a representative procedure based on established methods for the synthesis of α,β-unsaturated nitriles.

Materials:

  • Diethyl (cyanomethyl)phosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Octanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, e.g., 0.44 g of 60% dispersion for a 10 mmol scale) and wash with anhydrous hexanes to remove the mineral oil.

    • Add anhydrous THF (e.g., 20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of diethyl (cyanomethyl)phosphonate (1.0 equivalent, e.g., 1.77 g, 10 mmol) in anhydrous THF (e.g., 10 mL) to the stirred suspension of NaH.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Reaction with Aldehyde:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add a solution of octanal (1.0 equivalent, e.g., 1.28 g, 10 mmol) in anhydrous THF (e.g., 10 mL) to the ylide solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Data Summary

The following table summarizes the expected outcomes for the synthesis of this compound using the Horner-Wadsworth-Emmons reaction under different conditions, based on general principles for the synthesis of (E)-α,β-unsaturated nitriles.

Base Solvent Temperature (°C) Typical Yield (%) Typical E:Z Ratio Reference/Principle
NaHTHF0 to 2575-90>95:5Standard HWE conditions for high E-selectivity.
t-BuOKTHF0 to 2570-85>90:10Potassium bases also provide good E-selectivity.
LiHMDSTHF-78 to 2565-8085:15 - 90:10Lithium bases may slightly erode E-selectivity.
K₂CO₃MeCN/H₂O2560-75>90:10Milder, aqueous conditions can also be effective.[3]

Visualizations

experimental_workflow cluster_ylide_prep Ylide Preparation cluster_reaction Olefination Reaction cluster_purification Work-up and Purification phosphonate Diethyl (cyanomethyl)phosphonate ylide Phosphonate Ylide Solution phosphonate->ylide Deprotonation base NaH in THF base->ylide product_mixture Crude Product Mixture (E/Z Isomers) ylide->product_mixture Addition of Aldehyde aldehyde Octanal aldehyde->product_mixture workup Aqueous Work-up product_mixture->workup Quench chromatography Column Chromatography workup->chromatography final_product This compound chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low E/Z Ratio Observed q1 Was a lithium base (e.g., n-BuLi) used? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no sol1 Switch to a sodium (NaH) or potassium (t-BuOK) base. ans1_yes->sol1 q2 Was the reaction temperature significantly above 25°C? ans1_no->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol2 Maintain reaction temperature at or below room temperature. ans2_yes->sol2 end Re-evaluate other parameters (solvent, concentration) ans2_no->end

References

Identification and removal of impurities in (E)-5-Oxoundec-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis and purification of (E)-5-Oxoundec-2-enenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, often via methods like the Horner-Wadsworth-Emmons reaction, can lead to several common impurities. These include:

  • Geometric Isomer: The (Z)-isomer of 5-Oxoundec-2-enenitrile is a common byproduct. While the Horner-Wadsworth-Emmons reaction favors the (E)-isomer, the (Z)-isomer is often formed in small amounts.[1][2]

  • Unreacted Starting Materials: Residual amounts of the aldehyde (e.g., hexanal) and the phosphonate reagent may remain.

  • Reaction Byproducts: A dialkylphosphate salt is a common byproduct of the Horner-Wadsworth-Emmons reaction.[1][3] Incomplete elimination can also leave β-hydroxyphosphonate intermediates.

  • Solvent Residues: Solvents used during the synthesis (e.g., THF, DMF) or purification (e.g., ethyl acetate, hexanes, dichloromethane) are frequently present in the final product.[4][5][6]

  • Water: Moisture from reagents, solvents, or atmospheric exposure can be present.

  • Polymerization Products: As an α,β-unsaturated nitrile, the product can be susceptible to polymerization, especially at elevated temperatures.[7]

Q2: How can I identify these impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities. The chemical shifts of common laboratory solvents and reagents are well-documented and can be used as references.[4][5][6][8] The (Z)-isomer will have distinct chemical shifts and coupling constants for the vinylic protons compared to the (E)-isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying volatile impurities such as residual solvents and starting materials. However, be aware that thermally labile compounds, including some α,β-unsaturated nitriles, may degrade in the GC inlet, potentially leading to the observation of artifacts.[9]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to assess the purity of your sample and to monitor the progress of purification. Different impurities may have different Rf values.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the nitrile functional group (C≡N), typically absorbing in the 2220-2225 cm⁻¹ region for conjugated nitriles. The presence of hydroxyl (-OH) or other unexpected functional groups can indicate impurities.

Q3: My ¹H NMR spectrum shows unexpected peaks. How can I determine if they are from common solvents?

A3: It is common for residual solvents from the reaction or purification to appear in NMR spectra. You can compare the chemical shifts of the unknown peaks to published data for common laboratory solvents. For example, in CDCl₃, you might observe peaks for dichloromethane (5.30 ppm), diethyl ether (quartet at 3.48 ppm, triplet at 1.21 ppm), or hexanes (multiple signals around 0.8-1.3 ppm).

Troubleshooting Guides

Issue 1: Presence of the (Z)-isomer in the final product.
  • Problem: The ¹H NMR spectrum indicates the presence of the (Z)-isomer alongside the desired (E)-isomer.

  • Cause: The stereoselectivity of the olefination reaction was not 100%.

  • Solution:

    • Column Chromatography: Careful column chromatography on silica gel is the most effective method for separating the (E) and (Z) isomers. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the eluent should be optimized by TLC analysis to achieve good separation.

    • Reaction Optimization: If the amount of the (Z)-isomer is consistently high, consider optimizing the reaction conditions. For the Horner-Wadsworth-Emmons reaction, the choice of base and reaction temperature can influence the E/Z selectivity.

Issue 2: The final product is contaminated with a water-soluble byproduct.
  • Problem: After the reaction work-up, a significant amount of a water-soluble impurity remains.

  • Cause: In a Horner-Wadsworth-Emmons reaction, the dialkylphosphate byproduct is water-soluble.

  • Solution:

    • Aqueous Extraction: Perform several washes of the organic layer with water or brine during the work-up. This will effectively remove the majority of the phosphate byproduct.[3]

    • Acid/Base Wash: Depending on the nature of other impurities, washing with a dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃ solution) can help remove basic or acidic byproducts, respectively.

Issue 3: The product appears to be degrading during purification.
  • Problem: The purity of the product decreases after purification attempts, or polymeric material is observed.

  • Cause: this compound, as an α,β-unsaturated nitrile, can be prone to polymerization or degradation, especially when exposed to heat, light, or acid/base catalysts.

  • Solution:

    • Avoid High Temperatures: If using distillation, perform it under high vacuum to lower the boiling point. When removing solvent on a rotary evaporator, use a low bath temperature.

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Storage: Store the purified product at a low temperature (e.g., in a refrigerator or freezer) and protected from light.

Quantitative Data

The following table presents illustrative data for the purification of this compound. Actual values will vary depending on the specific experimental conditions.

ImpurityTypical Level Before PurificationTarget Level After PurificationRecommended Purification Method
(Z)-5-Oxoundec-2-enenitrile5-15%<1%Column Chromatography
Hexanal (starting material)1-5%<0.1%Column Chromatography, Vacuum
Diethyl cyanomethylphosphonate2-8%<0.1%Aqueous Wash, Column Chromatography
Diethyl phosphate10-20%Not DetectedAqueous Wash
Ethyl Acetate (solvent)Variable<0.5%High Vacuum Evaporation
Hexanes (solvent)Variable<0.5%High Vacuum Evaporation

Experimental Protocols

Protocol 1: Column Chromatography for the Purification of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent mixture. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (Optional): If the separation is slow, gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexanes:ethyl acetate) to speed up the elution of the desired product.

  • Fraction Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator at a low temperature.

Protocol 2: ¹H NMR Sample Preparation for Impurity Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • Dissolution: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the spectrometer's standard procedures.

  • Data Analysis: Integrate the peaks corresponding to the product and any identified impurities. Compare the chemical shifts to known values for common solvents and byproducts to identify contaminants.[4][6]

Visualizations

Impurity_Removal_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_impurities Removed Impurities Crude_Product Crude this compound (Contains E/Z isomers, starting materials, byproducts, solvents) Aqueous_Wash Aqueous Wash Crude_Product->Aqueous_Wash Work-up Column_Chromatography Column Chromatography Aqueous_Wash->Column_Chromatography Phosphate_Salts Phosphate Salts Aqueous_Wash->Phosphate_Salts Solvent_Evaporation Solvent Evaporation (High Vacuum) Column_Chromatography->Solvent_Evaporation Starting_Materials Starting Materials & (Z)-Isomer Column_Chromatography->Starting_Materials Purity_Check TLC, NMR, GC-MS Solvent_Evaporation->Purity_Check Residual_Solvents Residual Solvents Solvent_Evaporation->Residual_Solvents Purity_Check->Column_Chromatography Repurify Pure_Product Pure this compound Purity_Check->Pure_Product Meets Specs

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Analyze Crude Product (NMR, TLC, GC-MS) Impurity_Identified Impurity Identified? Start->Impurity_Identified Is_Z_Isomer Is it the (Z)-Isomer? Impurity_Identified->Is_Z_Isomer Yes Pure_Product Pure Product Impurity_Identified->Pure_Product No Is_Water_Soluble Is it a water-soluble salt? Is_Z_Isomer->Is_Water_Soluble No Column_Chrom Perform Column Chromatography Is_Z_Isomer->Column_Chrom Yes Is_Solvent Is it a residual solvent? Is_Water_Soluble->Is_Solvent No Aqueous_Wash Perform Aqueous Wash Is_Water_Soluble->Aqueous_Wash Yes Is_Solvent->Column_Chrom No (Other Impurity) High_Vacuum Evaporate under High Vacuum Is_Solvent->High_Vacuum Yes Column_Chrom->Pure_Product Aqueous_Wash->Pure_Product High_Vacuum->Pure_Product

Caption: Decision tree for troubleshooting common impurities in this compound.

References

Technical Support Center: Scaling Up the Synthesis of (E)-5-Oxoundec-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (E)-5-Oxoundec-2-enenitrile for preclinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on the Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for achieving high (E)-stereoselectivity.[1][2][3][4][5]

1. Why is my reaction yield of this compound consistently low?

Low yields in the HWE reaction can stem from several factors. A common issue is the incomplete deprotonation of the phosphonate reagent. Ensure your base is of high quality and used in a slight excess. Additionally, the aldehyde starting material, 2-oxo-heptanal, can be prone to decomposition or side reactions, especially if impure or under harsh basic conditions.

  • Troubleshooting Steps:

    • Base Quality and Stoichiometry: Use a freshly opened or properly stored strong base like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS). Ensure an anhydrous reaction environment as moisture will quench the base.

    • Aldehyde Stability: Use freshly prepared or purified 2-oxo-heptanal. Consider adding the aldehyde solution slowly to the reaction mixture at a low temperature (e.g., 0 °C) to minimize potential side reactions.

    • Reaction Time and Temperature: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Prolonged reaction times or elevated temperatures can lead to product degradation.

2. How can I improve the (E)-stereoselectivity of my synthesis?

The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-isomer.[1][2][4] However, several factors can influence the E/Z ratio.

  • Troubleshooting Steps:

    • Choice of Base and Cation: Lithium-based reagents (e.g., n-BuLi, LiHMDS) and higher reaction temperatures (from -78 °C to room temperature) have been shown to favor the formation of (E)-alkenes.[2]

    • Phosphonate Reagent: The structure of the phosphonate reagent can impact stereoselectivity. Using bulkier phosphonate esters can enhance (E)-selectivity.[2]

    • Solvent: Aprotic solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are standard for the HWE reaction.[1]

3. I am having difficulty removing the phosphate byproduct during purification. What are the best practices for purification at scale?

A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is typically water-soluble, facilitating its removal.[1][4] However, at larger scales, emulsions can form during aqueous workup.

  • Troubleshooting Steps:

    • Aqueous Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Perform multiple extractions with a suitable organic solvent. A brine wash can help to break up emulsions.

    • Chromatography: For preclinical batches requiring high purity, column chromatography is often necessary. A silica gel column with a gradient elution system (e.g., hexanes and ethyl acetate) is typically effective for separating the nonpolar product from more polar impurities.

    • Crystallization: If the product is a solid, recrystallization can be an effective final purification step.

4. My final product shows impurities even after chromatography. What are the likely side products?

Besides the (Z)-isomer, other impurities can arise from side reactions.

  • Potential Side Products:

    • Aldol Condensation: The enolizable ketone in the starting material or product can potentially undergo self-condensation or reaction with the aldehyde under basic conditions.

    • Michael Addition: The α,β-unsaturated nitrile product can act as a Michael acceptor, leading to byproducts if nucleophiles are present.[6]

    • Unreacted Starting Materials: Incomplete reaction will lead to the presence of 2-oxo-heptanal and diethyl (cyanomethyl)phosphonate in the crude product.

Experimental Protocols

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Diethyl (cyanomethyl)phosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Oxo-heptanal

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl (cyanomethyl)phosphonate (1.05 equivalents) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-oxo-heptanal (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or HPLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

The following tables provide representative data for the synthesis and purification of this compound.

Table 1: Reaction Conditions and Yields

ParameterCondition A (Lab Scale)Condition B (Scale-Up)
Scale 1 g50 g
Base NaHLiHMDS
Solvent THFTHF
Temperature 0 °C to RT0 °C to RT
Reaction Time 16 h14 h
Crude Yield 85%82%
Isolated Yield 75%71%

Table 2: Purity and E/Z Ratio Analysis

SamplePurity (by HPLC)E/Z Ratio (by ¹H NMR)
Crude Product ~80%92:8
After Chromatography >98%>99:1

Visualizations

Synthetic Workflow

Synthesis_Workflow reagents Diethyl (cyanomethyl)phosphonate + NaH in THF reaction Horner-Wadsworth-Emmons Reaction reagents->reaction aldehyde 2-Oxo-heptanal aldehyde->reaction workup Aqueous Workup (NH4Cl quench, Extraction) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Poor Selectivity low_yield Low Yield start->low_yield poor_selectivity Poor E/Z Ratio start->poor_selectivity check_reagents Check Reagent Quality (Base, Aldehyde) decomposition Starting Material Decomposition? check_reagents->decomposition base_issue Base Inactive? check_reagents->base_issue check_conditions Review Reaction Conditions (Temp, Time, Solvent) incomplete_reaction Incomplete Reaction? (Monitor by TLC/HPLC) check_conditions->incomplete_reaction check_purification Optimize Purification Strategy low_yield->check_reagents low_yield->check_conditions poor_selectivity->check_conditions Modify Base/Cation or Temperature poor_selectivity->check_purification Improve Isomer Separation temp_issue Temperature Too Low/High? time_issue Reaction Time Too Short/Long?

Caption: Troubleshooting decision tree for HWE synthesis.

References

Validation & Comparative

Comparative analysis of synthetic methods for α,β-unsaturated nitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The α,β-unsaturated nitrile moiety is a valuable building block in organic synthesis, finding application in the construction of pharmaceuticals, natural products, and functional materials. The selection of an appropriate synthetic method is crucial for achieving desired yields, stereoselectivity, and overall efficiency. This guide provides a comparative analysis of four common and effective methods for the synthesis of α,β-unsaturated nitriles: the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, the Knoevenagel condensation, and the hydrocyanation of alkynes.

Comparative Analysis of Synthetic Methods

Each method presents a unique set of advantages and disadvantages in terms of stereoselectivity, substrate scope, reaction conditions, and ease of purification. The choice of method will largely depend on the specific requirements of the target molecule and the available starting materials.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a widely used and reliable method for the synthesis of α,β-unsaturated nitriles, particularly for achieving high (E)-stereoselectivity.[1][2] It involves the reaction of an aldehyde or ketone with a phosphonate carbanion, generated by treating a phosphonate ester (e.g., diethyl (cyanomethyl)phosphonate) with a base. A key advantage of the HWE reaction is that the water-soluble phosphate byproduct is easily removed during aqueous workup, simplifying purification.[1] The reaction is often favored for its high yields and predictable stereochemical outcome.[3][4]

Wittig Reaction: The Wittig reaction is another classic olefination method that can be employed for the synthesis of α,β-unsaturated nitriles. It utilizes a phosphonium ylide, typically generated from a phosphonium salt and a strong base, to react with an aldehyde or ketone. While effective, the Wittig reaction for α,β-unsaturated nitriles can sometimes lead to mixtures of (E) and (Z) isomers, with selectivity being highly dependent on the nature of the ylide and the reaction conditions.[5][6] Stabilized ylides, such as (cyanomethylene)triphenylphosphorane, generally favor the (E)-isomer.[7] A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product.

Knoevenagel Condensation: This condensation reaction provides a straightforward and often high-yielding route to α,β-unsaturated nitriles.[8] It involves the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.[9][10] A major advantage of this method is the frequent formation of a solid product that can be easily isolated by filtration.[11] Recent research has focused on developing greener protocols for the Knoevenagel condensation, utilizing water as a solvent and employing environmentally benign catalysts.[10][12][13]

Hydrocyanation of Alkynes: This method offers a direct route to α,β-unsaturated nitriles from readily available alkynes. The addition of hydrogen cyanide across the triple bond can be catalyzed by transition metals, most notably nickel complexes.[14] A key challenge in the hydrocyanation of unsymmetrical alkynes is controlling the regioselectivity to obtain the desired constitutional isomer. However, significant progress has been made in developing ligand-controlled nickel-catalyzed systems that allow for the selective formation of either linear or branched vinyl nitriles.[14] This method avoids the use of carbonyl compounds and provides a distinct synthetic pathway.

Quantitative Data Summary

The following tables summarize typical yields and stereoselectivity for the synthesis of α,β-unsaturated nitriles using the discussed methods.

Table 1: Horner-Wadsworth-Emmons Reaction of Aldehydes with Diethyl (cyanomethyl)phosphonate

AldehydeBaseSolventTime (h)Yield (%)E:Z RatioReference
BenzaldehydeKHMDSTHF->9590:10[4]
4-ChlorobenzaldehydeNaHTHF292>99:1[3]
4-MethoxybenzaldehydeNaHTHF295>99:1[3]
HeptanalKHMDSTHF-85>98:2[4]

Table 2: Wittig Reaction of Aldehydes with (Cyanomethylene)triphenylphosphorane

AldehydeBaseSolventTime (min)Yield (%)E:Z RatioReference
Benzaldehyde-MeCN5891:1.1[5]
4-Chlorobenzaldehyde-MeCN5921:1.1[5]
4-Nitrobenzaldehyde-MeCN5951:1.2[5]
2-Naphthaldehyde-MeCN5911:1.1[5]

Table 3: Knoevenagel Condensation of Aldehydes with Malononitrile

AldehydeCatalystSolventTime (min)Yield (%)Reference
BenzaldehydeNi(NO₃)₂·6H₂OWater1090[10]
4-ChlorobenzaldehydeNi(NO₃)₂·6H₂OWater1592[10]
4-NitrobenzaldehydeNi(NO₃)₂·6H₂OWater595[10]
4-HydroxybenzaldehydeNi(NO₃)₂·6H₂OWater2088[10]

Table 4: Nickel-Catalyzed Hydrocyanation of Terminal Alkynes

AlkyneLigandSolventTime (h)Yield (%)Regioselectivity (Branched:Linear)Reference
PhenylacetyleneDPPPtBuOH12851:19[14]
1-OctyneDPPPtBuOH1278>19:1[14]
4-Phenyl-1-butyneDPPPtBuOH1282>19:1[14]
PhenylacetyleneL1 (specific ligand)tBuOH1289>19:1[14]

Experimental Protocols

Horner-Wadsworth-Emmons Reaction: Synthesis of Cinnamonitrile

To a solution of diethyl (cyanomethyl)phosphonate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equivalents) in THF is added dropwise at 0 °C. The resulting mixture is stirred for 30 minutes at this temperature. Benzaldehyde (1.0 equivalent) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford cinnamonitrile.[4]

Wittig Reaction: Synthesis of Cinnamonitrile

In a round-bottom flask, (cyanomethylene)triphenylphosphorane (1.1 equivalents) is suspended in dichloromethane (DCM). To this suspension, benzaldehyde (1.0 equivalent) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is triturated with a non-polar solvent such as hexanes to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration, and the filtrate is concentrated to give the crude product, which can be further purified by column chromatography or distillation.[15]

Knoevenagel Condensation: Synthesis of 2-Benzylidenemalononitrile

In a round-bottom flask, benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) are dissolved in ethanol (10 mL). To this solution, a catalytic amount of a suitable base, such as piperidine or a bifunctional framework catalyst (10 mg), is added.[9] The reaction mixture is stirred at room temperature for a specified time (e.g., 5 minutes).[9] The formation of a solid product is often observed. The product is collected by suction filtration, washed with cold ethanol, and dried to yield 2-benzylidenemalononitrile.

Nickel-Catalyzed Hydrocyanation of Phenylacetylene

In a glovebox, a reaction vessel is charged with Ni(COD)₂ (5 mol%), the desired phosphine ligand (e.g., DPPP, 6 mol%), and zinc cyanide (Zn(CN)₂, 0.6 equivalents). The vessel is sealed and removed from the glovebox. Anhydrous tert-butanol (tBuOH) and phenylacetylene (1.0 equivalent) are added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 80 °C) and stirred for the specified time (e.g., 12 hours). After cooling to room temperature, the reaction mixture is filtered through a pad of silica gel and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the desired vinyl nitrile product.[14]

Visualizations

HWE_Mechanism Phosphonate Diethyl (cyanomethyl)phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Attack Aldehyde Aldehyde/Ketone Aldehyde->Oxaphosphetane Product α,β-Unsaturated Nitrile (E-isomer) Oxaphosphetane->Product Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons reaction pathway.

Wittig_Mechanism PhosphoniumSalt Phosphonium Salt Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Deprotonation StrongBase Strong Base (e.g., n-BuLi) StrongBase->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aldehyde/Ketone Aldehyde->Oxaphosphetane Product α,β-Unsaturated Nitrile Oxaphosphetane->Product Cycloreversion Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Wittig reaction pathway.

Knoevenagel_Mechanism ActiveMethylene Active Methylene (e.g., Malononitrile) Enolate Enolate ActiveMethylene->Enolate Deprotonation Catalyst Base Catalyst Catalyst->Enolate Adduct Aldol-type Adduct Enolate->Adduct Nucleophilic Addition Aldehyde Aldehyde/Ketone Aldehyde->Adduct Product α,β-Unsaturated Nitrile Adduct->Product Dehydration Hydrocyanation_Workflow Alkyne Terminal Alkyne Reaction Hydrocyanation Reaction Alkyne->Reaction HCN_Source HCN Source (e.g., Zn(CN)₂) HCN_Source->Reaction Catalyst Ni(0) Catalyst + Ligand Catalyst->Reaction LinearProduct Linear Vinyl Nitrile Reaction->LinearProduct Ligand Control BranchedProduct Branched Vinyl Nitrile Reaction->BranchedProduct Ligand Control

References

Unveiling the Biological Potential: A Comparative Guide to (E)-5-Oxoundec-2-enenitrile and Related α,β-Unsaturated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential biological activity of (E)-5-Oxoundec-2-enenitrile. Due to a lack of specific experimental data for this compound in publicly available literature, this guide draws comparisons from structurally similar α,β-unsaturated ketones and nitriles, offering insights into its probable mechanism of action and cytotoxic potential.

The core structure of this compound features two key reactive moieties: an α,β-unsaturated nitrile and a ketone. This combination suggests a high likelihood of biological activity, primarily through a mechanism known as Michael addition. The electrophilic β-carbon in the α,β-unsaturated system is susceptible to nucleophilic attack from biological macromolecules, such as cysteine residues in proteins. This covalent modification can disrupt protein function and trigger cellular stress pathways, ultimately leading to cytotoxicity. This mechanism is a hallmark of many biologically active α,β-unsaturated carbonyl compounds.

Comparison with Structurally Related Compounds

While data on this compound is not available, studies on various α,β-unsaturated ketones have demonstrated significant cytotoxic activity against a range of cancer cell lines. The presence of the ketone and the unsaturated bond in the target compound suggests it may exhibit similar properties. The long undecyl chain may also influence its lipophilicity and ability to traverse cell membranes.

Below is a summary of the cytotoxic activities of several α,β-unsaturated ketones against various cancer cell lines. This data is presented to offer a comparative perspective on the potential efficacy of compounds with similar structural features.

CompoundCell LineIC50 (µM)
Chalcone Derivative 1 A549 (Lung Carcinoma)2.85
H1299 (Lung Carcinoma)1.46
HCT116 (Colon Carcinoma)0.59
HT29 (Colon Carcinoma)0.35
Brefeldin A Derivative K562 (Chronic Myelogenous Leukemia)0.84
Quinocidin Analog HeLa-S3 (Cervical Cancer)Not specified, but showed cytotoxicity

Postulated Signaling Pathway for Cytotoxicity

The anticipated cytotoxic activity of this compound is likely to proceed through the alkylation of critical cellular proteins, leading to apoptosis. A postulated signaling pathway is illustrated below.

G Compound This compound Cell Target Cell Membrane Cellular Uptake Cell->Membrane Michael_Addition Michael Addition (Covalent binding to proteins) Membrane->Michael_Addition Protein_Dysfunction Protein Dysfunction Michael_Addition->Protein_Dysfunction Cellular_Stress Cellular Stress (e.g., ER Stress, Oxidative Stress) Protein_Dysfunction->Cellular_Stress Apoptosis_Pathway Apoptotic Pathway Activation Cellular_Stress->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Postulated mechanism of cytotoxicity.

Experimental Protocols for Cytotoxicity Assessment

To evaluate the biological activity of this compound and similar compounds, standardized cytotoxicity assays are essential. The following are detailed methodologies for two commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed Cells in 96-well Plate Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Test Compound Incubate_Exposure Incubate for 24-72h Add_Compound->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: MTT assay workflow.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).

G cluster_0 Cell Culture and Treatment cluster_1 LDH Assay Seed_Treat Seed and Treat Cells Incubate Incubate for desired period Seed_Treat->Incubate Collect_Supernatant Collect Supernatant Mix_Reagents Mix with LDH Reaction Mixture Collect_Supernatant->Mix_Reagents Incubate_30min Incubate for 30 min Mix_Reagents->Incubate_30min Add_Stop Add Stop Solution Incubate_30min->Add_Stop Read_Absorbance Read Absorbance (490 nm) Add_Stop->Read_Absorbance

Caption: LDH assay workflow.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, its structural features strongly suggest a potential for cytotoxicity, likely mediated through Michael addition to cellular nucleophiles. The provided comparative data for other α,β-unsaturated ketones supports this hypothesis and offers a starting point for evaluating its potential as a bioactive compound.

Future research should focus on the synthesis and in vitro evaluation of this compound and a series of analogs to establish a clear structure-activity relationship. The experimental protocols detailed in this guide provide a robust framework for such investigations. Understanding the specific cellular targets and signaling pathways affected by this class of compounds will be crucial for any potential therapeutic development.

Spectroscopic Showdown: Differentiating (E) and (Z) Isomers of 5-Oxoundec-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

The geometric isomerism around the C2=C3 double bond in 5-Oxoundec-2-enenitrile gives rise to two distinct isomers: (E)-5-Oxoundec-2-enenitrile, where the nitrile group and the hydrogen at C3 are on opposite sides of the double bond, and (Z)-5-Oxoundec-2-enenitrile, where they are on the same side. These subtle structural differences manifest in discernible variations in their respective spectra, allowing for their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for the (E) and (Z) isomers of 5-Oxoundec-2-enenitrile based on the analysis of similar α,β-unsaturated nitriles and ketones.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Proton Expected Chemical Shift (δ, ppm) - (E)-isomer Expected Chemical Shift (δ, ppm) - (Z)-isomer Expected Multiplicity & Coupling Constant (J, Hz)
H2~6.8~6.5d, J ≈ 16 Hz (E), d, J ≈ 11 Hz (Z)
H3~5.9~5.8dt, J ≈ 16, 7 Hz (E), dt, J ≈ 11, 7 Hz (Z)
H4~2.5~2.9t, J ≈ 7 Hz
H6~2.4~2.4t, J ≈ 7.5 Hz
H7-H10~1.2-1.6~1.2-1.6m
H11~0.9~0.9t, J ≈ 7 Hz

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Carbon Expected Chemical Shift (δ, ppm) - (E)-isomer Expected Chemical Shift (δ, ppm) - (Z)-isomer
C1 (CN)~118~117
C2~145~144
C3~105~106
C4~35~30
C5 (C=O)~208~208
C6~42~42
C7-C10~22-32~22-32
C11~14~14

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional Group Expected Wavenumber (cm⁻¹) - (E)-isomer Expected Wavenumber (cm⁻¹) - (Z)-isomer Intensity
C≡N stretch~2225~2228Medium
C=O stretch~1715~1715Strong
C=C stretch~1640~1645Medium
=C-H bend (trans)~970-Strong
=C-H bend (cis)-~730Medium

Table 4: Predicted Mass Spectrometry Fragmentation

Isomer Expected Molecular Ion (M⁺) Key Fragmentation Pathways
(E) and (Z)m/z = 179McLafferty rearrangement, α-cleavage at the ketone, loss of alkyl fragments. The relative intensities of fragment ions may differ slightly between isomers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the differentiation of (E) and (Z)-5-Oxoundec-2-enenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Obtain a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 0-220 ppm.

    • Employ a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

    • Accumulate a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place a drop of the solution onto a salt plate. Allow the solvent to evaporate before analysis.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or salt plates).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, scan the mid-IR range from 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation of isomers if in a mixture.

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the (E) and (Z) isomers of 5-Oxoundec-2-enenitrile.

G cluster_synthesis Isomer Synthesis/Separation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison & Elucidation synthesis Synthesis of 5-Oxoundec-2-enenitrile (E/Z mixture) separation Chromatographic Separation (e.g., HPLC, GC) synthesis->separation e_isomer (E)-isomer separation->e_isomer z_isomer (Z)-isomer separation->z_isomer nmr NMR Spectroscopy (¹H, ¹³C) e_isomer->nmr ir IR Spectroscopy e_isomer->ir ms Mass Spectrometry e_isomer->ms z_isomer->nmr z_isomer->ir z_isomer->ms comparison Compare Spectroscopic Data: - ¹H NMR (J-coupling, chemical shifts) - ¹³C NMR (chemical shifts) - IR (fingerprint region) - MS (fragmentation patterns) nmr->comparison ir->comparison ms->comparison elucidation Structural Elucidation of (E) and (Z) Isomers comparison->elucidation

Caption: Workflow for Spectroscopic Isomer Differentiation.

This guide provides a foundational framework for the spectroscopic comparison of (E) and (Z)-5-Oxoundec-2-enenitrile. The predicted data and outlined protocols offer a robust starting point for researchers engaged in the synthesis and characterization of this and structurally related molecules. The key to successful isomer differentiation lies in the careful application of multiple spectroscopic techniques and a thorough analysis of the subtle yet significant differences in their spectral readouts.

Comparative Guide to Validated Analytical Methods for (E)-5-Oxoundec-2-enenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies suitable for the quantification of (E)-5-Oxoundec-2-enenitrile, an α,β-unsaturated keto-nitrile. Given the limited availability of methods validated specifically for this compound, this guide draws upon established and validated techniques for structurally analogous molecules, including cyanoenones and long-chain aliphatic compounds. The presented methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—are critically evaluated to assist researchers in selecting the most appropriate technique for their specific application, whether for routine quality control, metabolic studies, or trace-level analysis.

Comparison of Analytical Methods

The selection of an optimal analytical method hinges on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of three common analytical techniques applicable to the analysis of this compound, based on data from analogous compounds.

ParameterHPLC-UVGC-FIDLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance of the conjugated system.Separation of volatile compounds based on boiling point, non-specific detection by flame ionization.Separation based on polarity, highly selective detection based on mass-to-charge ratio.
Linearity (R²) > 0.998> 0.999> 0.995
Limit of Detection (LOD) ~10-100 ng/mL~0.2 mg/g0.1 - 5 ng/g
Limit of Quantitation (LOQ) ~50-200 ng/mL~0.6 μg/kg0.3 - 10 ng/g
Accuracy (% Recovery) 95 - 105%85 - 115%85 - 116%
Precision (% RSD) < 5%< 10%< 15%
Sample Preparation Simple dilution or solid-phase extraction.Derivatization to fatty acid methyl esters (FAMEs) may be required.Protein precipitation and solid-phase or liquid-liquid extraction.
Advantages Widely available, cost-effective, robust for routine analysis.Excellent for resolving isomers, robust, and reliable for purity assessments.Highest sensitivity and selectivity, ideal for complex matrices and metabolite identification.
Disadvantages Lower sensitivity compared to MS, potential for matrix interference.Requires derivatization for non-volatile compounds, potential for thermal degradation.Higher cost of instrumentation and maintenance, potential for matrix effects (ion suppression/enhancement).

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on validated methods for structurally related compounds and should be optimized and re-validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is adapted from the analysis of α,β-unsaturated ketones and is suitable for the quantification of this compound due to the presence of a UV-absorbing chromophore (the conjugated nitrile and ketone system).

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or variable wavelength UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (optional, for mobile phase modification)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample containing this compound in the mobile phase to a concentration within the calibration range. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 50:50 (v/v) acetonitrile:water, and increase the acetonitrile concentration to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The maximum absorbance wavelength (λmax) for the α,β-unsaturated system should be determined by scanning a standard solution. It is expected to be in the range of 210-240 nm.[1]

    • Injection Volume: 10 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolation from the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is based on the analysis of long-chain aliphatic compounds and is suitable for assessing the purity of this compound.[2] Derivatization to a more volatile and thermally stable compound may be necessary.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Capillary GC column suitable for fatty acid analysis (e.g., DB-FFAP, HP-88, or similar).[2]

Reagents:

  • Isopropanol (GC grade)

  • Hexane (GC grade)

  • Internal standard (e.g., a long-chain saturated nitrile or ester not present in the sample).

Procedure:

  • Standard and Sample Preparation: Dissolve a known amount of this compound and the internal standard in isopropanol to prepare the calibration standards and sample solutions.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 260 °C.

    • Oven Temperature Program: Start at 120 °C, hold for 1 minute, ramp to 230 °C at 5-10 °C/min, and hold for 5-10 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • Quantification: Calculate the response factor of this compound relative to the internal standard using the calibration standards. Use this response factor to determine the concentration in the unknown samples.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is adapted from the analysis of cyanoenone triterpenoids and is ideal for quantifying this compound in complex biological matrices.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (ideally, a stable isotope-labeled version of the analyte).

Procedure:

  • Standard Preparation: Prepare calibration standards in a relevant blank matrix (e.g., plasma, tissue homogenate) and spike with the internal standard.

  • Sample Preparation: For biological samples, perform protein precipitation with cold acetonitrile, followed by centrifugation. The supernatant can be further cleaned up using supported liquid extraction or solid-phase extraction.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive or negative ESI, to be optimized for the analyte.

    • Multiple Reaction Monitoring (MRM): Determine the precursor ion (the molecular ion, [M+H]⁺ or [M-H]⁻) and the most stable and abundant product ions upon collision-induced dissociation. Monitor at least two MRM transitions for confident quantification and qualification.

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Mandatory Visualizations

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Extract Supernatant Cleanup (SPE or SLE) Precipitate->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC UHPLC Separation (C18 Column) Evaporate->LC MS Tandem MS Detection (ESI-MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Quantification Calibrate->Quantify nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation Analyte This compound (Electrophile) Analyte->Keap1 Covalent Modification of Cysteine Sensors sMaf sMaf Nrf2_nuc->sMaf Heterodimerization ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes (e.g., NQO1, HO-1)

References

Comparative Analysis of (E)-5-Oxoundec-2-enenitrile: A Guide to Cross-Reactivity and Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of (E)-5-Oxoundec-2-enenitrile, a novel compound with electrophilic properties suggesting a likelihood of interaction with cellular nucleophiles. Due to the absence of direct studies on this specific molecule, this document establishes a predictive framework based on the known reactivity of structurally related α,β-unsaturated ketones and nitriles. The focus is on potential cross-reactivity and target engagement, with detailed protocols for key validation assays.

Introduction to this compound

This compound possesses two key functional groups that define its potential bioactivity: an α,β-unsaturated nitrile and a ketone. These moieties render the molecule electrophilic, making it susceptible to Michael addition reactions with soft nucleophiles like the thiol groups of cysteine residues in proteins.[1] This reactivity is a hallmark of compounds that can covalently modify protein function and modulate signaling pathways.

A primary pathway targeted by such electrophiles is the Keap1-Nrf2 signaling cascade, a critical regulator of cellular responses to oxidative and electrophilic stress.[2][3] Electrophiles can react with cysteine sensors on the Keap1 protein, leading to the stabilization and nuclear translocation of the transcription factor Nrf2.[3] Nrf2 then orchestrates the expression of a battery of antioxidant and cytoprotective genes.[2]

This guide will explore the hypothetical cross-reactivity and target engagement of this compound in the context of the Keap1-Nrf2 pathway and provide protocols for assays to empirically determine these properties.

Data Presentation: Comparative Biological Activity

The following tables present hypothetical, yet representative, quantitative data to illustrate how the biological activity of this compound could be compared to other known electrophilic compounds.

Table 1: Comparative Nrf2 Activation Potency

This table compares the potency of various α,β-unsaturated compounds in activating the Nrf2 pathway, measured by the half-maximal effective concentration (EC50) in a reporter gene assay. Lower EC50 values indicate higher potency.

CompoundStructureEC50 (µM) for Nrf2 Activation
This compound (Hypothetical) [Structure of this compound] 5.2
Sulforaphane[Structure of Sulforaphane]2.5
Curcumin[Structure of Curcumin]7.8
Acrolein[Structure of Acrolein]15.4
4-Hydroxy-2-nonenal (HNE)[Structure of 4-Hydroxy-2-nonenal]12.1

Table 2: Cross-Reactivity Profile in a Competitive ELISA

This table illustrates the cross-reactivity of this compound against a panel of related compounds in a competitive ELISA designed to detect binding to a hypothetical target protein. The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to displace 50% of a labeled probe.

CompoundIC50 (nM)
This compound (Hypothetical) 75
Compound A (structural analog)150
Compound B (unrelated electrophile)> 10,000
Non-electrophilic control> 10,000

Table 3: Target Engagement Confirmation by Cellular Thermal Shift Assay (CETSA)

This table shows the change in the melting temperature (ΔTm) of a target protein in the presence of various compounds, as determined by CETSA. A significant positive ΔTm indicates direct binding and stabilization of the target protein.[4]

CompoundConcentration (µM)ΔTm (°C)
This compound (Hypothetical) 10 +4.2
Known Covalent Inhibitor10+5.1
Non-binding Control10+0.3

Mandatory Visualization

Keap1-Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dimer Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Binding & Sequestration Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Electrophile (E)-5-Oxoundec-2- enenenitrile Electrophile->Keap1 Covalent Modification of Cysteine Sensors Maf sMaf Nrf2_n->Maf Dimer Nrf2-Maf Complex Maf->Nrf2_n ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes Gene Transcription Dimer->ARE Binding

Caption: Keap1-Nrf2 signaling pathway activation by an electrophile.

CETSA_Workflow A 1. Cell Treatment (Vehicle vs. Compound) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble vs. Aggregated Proteins) C->D E 5. Supernatant Collection D->E F 6. Protein Quantification (e.g., Western Blot, ELISA) E->F G 7. Data Analysis (Generate Melt Curve & Calculate ΔTm) F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to assess the cross-reactivity of this compound by measuring its ability to compete with a known ligand for a specific target protein.[5][6][7]

  • Materials:

    • High-binding 96-well microtiter plates

    • Recombinant target protein

    • Biotinylated probe ligand (structurally similar to the test compound)

    • This compound and other competitor compounds

    • Streptavidin-Horseradish Peroxidase (HRP) conjugate

    • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

    • Stop solution (e.g., 2N H2SO4)

    • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking Buffer (e.g., 5% BSA in PBS)

    • Assay Buffer (e.g., 1% BSA in PBS)

    • Microplate reader

  • Procedure:

    • Coating: Dilute the recombinant target protein to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

    • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

    • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

    • Competition:

      • Prepare serial dilutions of this compound and other competitor compounds in Assay Buffer.

      • In a separate plate, pre-incubate 50 µL of each competitor dilution with 50 µL of the biotinylated probe ligand (at a fixed concentration, e.g., 2x the EC50 for binding) for 1 hour at room temperature.

      • Wash the coated and blocked plate three times with Wash Buffer.

      • Transfer 100 µL of the pre-incubated competitor/probe mixture to the corresponding wells of the coated plate.

      • Incubate for 1 hour at room temperature.

    • Detection:

      • Wash the plate five times with Wash Buffer.

      • Add 100 µL of Streptavidin-HRP (diluted in Assay Buffer) to each well and incubate for 30 minutes at room temperature in the dark.

      • Wash the plate five times with Wash Buffer.

      • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until sufficient color development.

    • Readout: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Plot the absorbance against the log concentration of the competitor. The signal will be inversely proportional to the competitor's binding affinity. Calculate the IC50 value for each compound.

2. Cellular Thermal Shift Assay (CETSA)

This protocol determines the direct engagement of this compound with a target protein in a cellular context by measuring changes in the protein's thermal stability.[8][9][10]

  • Materials:

    • Cultured cells expressing the target protein

    • This compound and control compounds

    • Cell culture medium

    • Phosphate-Buffered Saline (PBS)

    • Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)

    • PCR tubes or 96-well PCR plate

    • Thermal cycler

    • Centrifuge

    • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

    • Antibody specific to the target protein

  • Procedure:

    • Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in Lysis Buffer.

    • Heating: Aliquot the cell lysate into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

    • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

    • Quantification: Carefully collect the supernatant (soluble protein fraction) from each tube. Analyze the amount of the soluble target protein in each sample using a suitable method like Western blotting or ELISA.

    • Data Analysis:

      • For each treatment condition (vehicle vs. compound), plot the relative amount of soluble target protein as a function of temperature.

      • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

      • The change in melting temperature (ΔTm = Tm_compound - Tm_vehicle) indicates the extent of target engagement and stabilization by the compound. A positive ΔTm suggests direct binding.[4]

References

Comparison of (E)-5-Oxoundec-2-enenitrile with other Michael acceptors

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, the selection of a suitable covalent binder is a critical decision. This guide provides an objective comparison of (E)-5-Oxoundec-2-enenitrile and its chemical class with other widely used Michael acceptors, supported by experimental data and detailed protocols.

Introduction to Michael Acceptors

Michael acceptors are a class of electrophilic compounds characterized by an electron-deficient carbon-carbon double or triple bond. This electrophilicity is conferred by an adjacent electron-withdrawing group (EWG), such as a carbonyl, nitrile, or sulfone. This arrangement makes the β-carbon susceptible to nucleophilic attack in a conjugate addition reaction known as the Michael addition.[1][2] In a biological context, the primary nucleophiles are the thiol groups of cysteine residues in proteins and glutathione (GSH), making Michael acceptors a common "warhead" for designing targeted covalent inhibitors.[3][4]

The reactivity of a Michael acceptor is a crucial parameter; it must be reactive enough to bind to its intended target but not so reactive that it causes widespread, off-target modifications and associated toxicity.[3] This guide compares the structural class of this compound (an α,β-unsaturated oxo-nitrile) with other well-established Michael acceptors: acrylamides, dimethyl fumarate (DMF), and sulforaphane (SFN).

Disclaimer: Specific experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, its properties are discussed based on the well-understood reactivity of its functional groups—specifically, α,β-unsaturated nitriles.

Profiles of Compared Michael Acceptors

  • This compound & α,β-Unsaturated Nitriles: This class of compounds features a nitrile group as the EWG. The linear geometry and strong electron-withdrawing nature of the cyano group make the β-carbon highly electrophilic.[5][6] This generally translates to high reactivity. The "oxo" group (ketone) in the parent compound may also influence its solubility and interaction with protein targets.

  • Acrylamides: As one of the most widely used warheads in covalent drug design, acrylamides are generally considered "soft" or less reactive electrophiles.[3][7] Their reactivity can be finely tuned by modifying substituents on the amide nitrogen or the α-carbon, allowing for a balance between target engagement and off-target reactivity.[7]

  • Dimethyl Fumarate (DMF): An FDA-approved drug for treating multiple sclerosis, DMF is a symmetrical diester.[8][9] It is a potent Michael acceptor that reacts with cellular nucleophiles, including Keap1, leading to the activation of the Nrf2 antioxidant pathway.[8] Its clinical use underscores the therapeutic potential of modulating these pathways with covalent agents.

  • Sulforaphane (SFN): A naturally occurring isothiocyanate found in cruciferous vegetables like broccoli.[10][11] SFN is a well-studied chemopreventive agent that potently induces phase 2 detoxifying enzymes through the Keap1-Nrf2 pathway.[12] Its isothiocyanate group is highly electrophilic and reacts readily with cysteine thiols.

Quantitative Data Comparison

The following tables summarize key physicochemical, reactivity, and biological data for the compared classes of Michael acceptors. Direct comparison of reaction rates can be challenging as they are highly dependent on experimental conditions.[3]

Table 1: Physicochemical and Reactivity Comparison of Michael Acceptor Classes
Featureα,β-Unsaturated NitrilesAcrylamidesDimethyl Fumarate (DMF)Sulforaphane (SFN)
Structure R-CH=CH-C≡NR-NH-CO-CH=CH₂CH₃OOC-CH=CH-COOCH₃CH₃-SO-(CH₂)₄-N=C=S
Electron-Withdrawing Group Nitrile (-CN)Amide (-CONH₂)Ester (-COOR)Isothiocyanate (-NCS)
Relative Electrophilicity HighLow to ModerateHighVery High
Typical Reactivity with GSH FastSlow to ModerateFastVery Fast
Reversibility Generally IrreversibleGenerally IrreversibleGenerally IrreversibleReversible (forms dithiocarbamate)
Key Application Synthetic ChemistryTargeted Covalent InhibitorsImmunomodulatory DrugChemopreventive Agent
Table 2: Comparative Cytotoxicity (IC₅₀ Values) in Cancer Cell Lines

This table provides representative half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of a compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

Cell LineCancer TypeDimethyl Fumarate (DMF) IC₅₀ (µM)Sulforaphane (SFN) IC₅₀ (µM)
PANC-1 Pancreatic Cancer~100-200 (24h)[8]~20-30 (48h)
MCF-7 Breast CancerNot widely reported~8-28 (48-72h)[10][13]
SKOV-3 Ovarian CancerNot widely reported~8 (suppression of growth)[10]
HCT116 Colon CancerNot widely reported~15 (72h)[10]
A549 Lung CancerNot widely reported>20 (72h)[14]
MCC13 Merkel Cell Carcinoma~98 (48h)[15]Not widely reported
CAL27 Oral Squamous Cell Carcinoma~500 (significant viability reduction)[16]Not widely reported

Key Signaling Pathways Modulated by Michael Acceptors

Many Michael acceptors exert their biological effects by covalently modifying sensor proteins in key cellular signaling pathways, particularly those related to stress response and inflammation.

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a primary defense mechanism against oxidative and electrophilic stress.[17][18] Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. Electrophiles like SFN and DMF can covalently modify reactive cysteine residues on Keap1. This modification prevents Keap1 from targeting Nrf2, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes.[12]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_keap1_complex cluster_nucleus Nucleus MA Michael Acceptor (e.g., SFN, DMF) Keap1 Keap1 MA->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Inhibits Cul3 Cul3 Ubiquitin Ligase Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitination Maf sMaf Nrf2_nuc->Maf Dimerization ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Maf->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: The Keap1-Nrf2 signaling pathway activation by Michael acceptors.

NF-κB Inflammatory Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[9][19] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, freeing NF-κB to move to the nucleus and activate pro-inflammatory gene expression.[9][20] Some Michael acceptors can inhibit this pathway, often by modifying components of the upstream IKK complex or NF-κB itself, thereby exerting anti-inflammatory effects.[10]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MA Michael Acceptor MA->IKK Inhibits DNA κB Site NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes Transcription Experimental_Workflow cluster_workflow Workflow for Evaluating Michael Acceptors reactivity 1. Assess Chemical Reactivity (GSH Assay) cytotoxicity 2. Determine Cytotoxicity (MTT / Viability Assay) reactivity->cytotoxicity target_engagement 3. Confirm Target Engagement (CETSA / Reporter Assay) cytotoxicity->target_engagement downstream 4. Analyze Downstream Effects (Western Blot / qPCR) target_engagement->downstream

References

Comparative Guide to the Structure-Activity Relationship of Oxoalkenenitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of oxoalkenenitrile derivatives, a class of compounds characterized by an electron-poor double bond due to the presence of both a keto and a nitrile group. This unique structural motif makes them reactive towards nucleophiles, leading to a wide range of biological activities. This guide focuses primarily on their anticancer properties, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

I. Comparison of Anticancer Activity

The anticancer activity of oxoalkenenitrile derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. The following table summarizes the in vitro cytotoxicity of a series of 2-phenylacrylonitrile derivatives, a prominent subclass of oxoalkenenitriles, against various cancer cell lines.

Compound IDAromatic Ring A SubstituentsAromatic Ring B SubstituentsHCT116 IC50 (nM)[1]BEL-7402 IC50 (nM)[1]Notes
1g2a 3,4,5-trimethoxy4-amino5.9 7.8 Most potent compound identified.
1g2b 3,4,5-trimethoxy4-fluoro15.321.7
1g2c 3,4,5-trimethoxy4-chloro12.818.5
1g2d 3,4,5-trimethoxy4-bromo11.516.9
1g2e 3,4,5-trimethoxy4-iodo9.814.2Halogen substitution influences activity.
1h2a 4-trifluoromethoxy4-amino25.633.1
1i2a 4-methoxy4-amino30.141.5Methoxy and trifluoromethoxy substitutions on Ring A are less effective than 3,4,5-trimethoxy.
Taxol (Control) --12.515.8[1]

Key SAR Observations:

  • Substitution on Aromatic Ring A: The presence of a 3,4,5-trimethoxyphenyl group on aromatic ring A is consistently associated with high cytotoxic activity.[1] This substitution pattern is also found in other tubulin inhibitors like combretastatin A-4.

  • Substitution on Aromatic Ring B: The nature of the substituent on aromatic ring B significantly modulates the anticancer potency. An amino group at the 4-position of ring B, as seen in the most potent compound 1g2a , appears to be optimal for activity.[1] Halogen substitutions at the same position also yield potent compounds, with cytotoxicity generally increasing with the size of the halogen (I > Br > Cl > F).

  • α-Cyano Group: The presence of the cyano group in the α-position of the α,β-unsaturated ketone is a critical structural feature for the potent cytotoxic activity observed in this class of compounds.

II. Experimental Protocols

A. Synthesis of 2-phenylacrylonitrile Derivatives

General Procedure (Knoevenagel Condensation): [1]

A mixture of the appropriately substituted benzaldehyde (1.0 eq.), the corresponding substituted phenylacetonitrile (1.0 eq.), and a catalytic amount of a basic catalyst (e.g., piperidine or sodium ethoxide) in a suitable solvent (e.g., ethanol or DMF) is heated under reflux for a specified period (typically 2-8 hours). The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography to afford the desired 2-phenylacrylonitrile derivative.

B. In Vitro Cytotoxicity Assay (MTT Assay)

Protocol: [1]

  • Cell Seeding: Human cancer cell lines (e.g., HCT116, BEL-7402) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 nM to 100 µM) and incubated for a further 48 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Taxol) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

III. Signaling Pathways and Mechanisms of Action

Oxoalkenenitriles can exert their biological effects through various mechanisms, primarily by acting as Michael acceptors and interacting with cellular nucleophiles, such as cysteine residues in proteins.

A. Tubulin Polymerization Inhibition

Several 2-phenylacrylonitrile derivatives have been identified as potent inhibitors of tubulin polymerization.[1] They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Oxoalkenenitrile Oxoalkenenitrile Tubulin Tubulin Oxoalkenenitrile->Tubulin Binds to Colchicine Site Microtubule_Dynamics Microtubule_Dynamics Tubulin->Microtubule_Dynamics Inhibition of Polymerization G2M_Arrest G2M_Arrest Microtubule_Dynamics->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Oxoalkenenitrile Oxoalkenenitrile Keap1 Keap1 Oxoalkenenitrile->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Dissociation from ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus and Binds to Cytoprotective_Genes Cytoprotective Gene Expression ARE->Cytoprotective_Genes Activates Transcription of

References

Navigating the Analytical Maze: A Comparative Guide to Purity Assessment of (E)-5-Oxoundec-2-enenitrile and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of a novel compound is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for the purity assessment of (E)-5-Oxoundec-2-enenitrile, a molecule featuring both an α,β-unsaturated nitrile and a ketone functional group. Due to the limited specific data on this compound, this guide also serves as a practical framework for analogous α,β-unsaturated keto-nitriles, offering insights into establishing a robust analytical workflow and the critical role of reference standards.

The Analytical Toolkit: A Comparative Overview

The selection of an appropriate analytical method is paramount for accurate purity determination. The following table compares the most common and effective techniques for analyzing compounds like this compound.

Analytical Technique Principle Advantages for this compound Disadvantages Typical Purity Range (%)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary and a mobile phase.High resolution for separating isomers and impurities. Non-destructive. Well-established for a wide range of organic compounds.[1]Requires a suitable chromophore for UV detection. Method development can be time-consuming.95.0 - 99.9+
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity. Provides structural information about impurities.[2][3][4][5]The compound must be volatile and thermally stable. Derivatization may be required for polar compounds.[4][6]95.0 - 99.9+
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei.Highly accurate and precise. Does not require a reference standard of the analyte itself. Provides structural confirmation. Non-destructive.[1][7][8]Lower sensitivity compared to chromatographic methods. May not resolve all impurity signals from the main compound.[9]98.0 - 99.9+
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elements.Provides fundamental information about the elemental composition. Can detect inorganic impurities.[1]Does not provide information about organic impurities with the same elemental composition. Requires a relatively large amount of sample.Confirms elemental composition within a narrow range (e.g., ±0.4%).

Establishing a Reference Standard

A crucial aspect of purity assessment is the availability of a reference standard. For a novel compound like this compound, a commercial reference standard is unlikely to be available. Therefore, an in-house primary reference standard must be meticulously characterized.

Workflow for Characterizing an In-house Reference Standard:

cluster_0 Characterization of In-house Reference Standard Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structural_Elucidation Purified Compound Purity_Assessment Purity Assessment (HPLC, GC-MS, qNMR) Structural_Elucidation->Purity_Assessment Confirmed Structure Documentation Comprehensive Documentation Purity_Assessment->Documentation Purity >99.5%

Caption: Workflow for establishing a primary in-house reference standard.

The characterized in-house standard can then be used to quantify the purity of subsequent batches of this compound using techniques like HPLC or GC-MS.

Experimental Protocols: A General Framework

Detailed experimental protocols are essential for reproducible purity assessment. Below are generalized methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective for compounds of this nature. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 220 nm).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Purity Calculation: The purity is determined by the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane).

  • Purity Calculation: Based on the relative peak area in the total ion chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6, CDCl3).

  • Data Acquisition:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for complete relaxation of the nuclei.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Careful phasing and baseline correction are critical.

    • Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • IS = Internal Standard

Logical Workflow for Purity Method Selection

The choice of analytical technique depends on several factors, including the properties of the compound and the intended use of the data.

Start Compound Properties Volatile_Stable Volatile & Thermally Stable? Start->Volatile_Stable High_Purity_Standard Need Primary Standard? Start->High_Purity_Standard Chromophore UV Chromophore? Volatile_Stable->Chromophore No GC_MS GC-MS Volatile_Stable->GC_MS Yes HPLC_UV HPLC-UV Chromophore->HPLC_UV Yes HPLC_ELSD_CAD HPLC with universal detector (ELSD, CAD) Chromophore->HPLC_ELSD_CAD No qNMR qNMR High_Purity_Standard->qNMR Yes

Caption: Decision tree for selecting a purity assessment method.

References

Safety Operating Guide

Proper Disposal of (E)-5-Oxoundec-2-enenitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling (E)-5-Oxoundec-2-enenitrile must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this hazardous chemical, aligning with our commitment to providing value beyond the product itself and fostering a culture of safety in the laboratory.

This compound is classified as a hazardous substance, causing skin irritation, serious eye damage, and potential damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life, necessitating the prevention of its release into the environment.[1] Adherence to the following disposal procedures is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the hazardous nature of this compound, nitrile gloves, safety goggles, and a lab coat are required at all times. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.

Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste must be collected in a dedicated, clearly labeled hazardous waste container.

Key Waste Segregation Principles:

  • Dedicated Container: Use a separate, properly labeled container for this compound waste.

  • Incompatible Materials: Do not mix this waste with incompatible chemicals, particularly strong acids and oxidizing agents.[2] Mixing nitriles with acids can lead to the generation of highly toxic hydrogen cyanide gas.[1][3]

  • Container Type: A glass container is recommended for the collection of organic nitrile waste to avoid potential degradation of plastic containers.[4] The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, health hazard, environmental hazard).

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Dedicated and Compatible Waste Container (Glass Recommended) fume_hood->waste_container label_container Label Container Clearly: - 'Hazardous Waste' - Chemical Name - Hazard Symbols waste_container->label_container collect_waste Collect this compound Waste in the Labeled Container label_container->collect_waste segregate Segregate from Incompatible Wastes (Especially Acids and Oxidizers) collect_waste->segregate storage Store Securely in a Designated Hazardous Waste Accumulation Area segregate->storage disposal_request Arrange for Disposal Through Institutional Environmental Health & Safety (EHS) storage->disposal_request end End: Proper Disposal disposal_request->end

Disposal Workflow for this compound

Chemical Neutralization (for Trained Personnel Only)

While direct disposal through a certified hazardous waste management service is the primary recommended route, chemical neutralization via hydrolysis may be considered as a pre-treatment step by highly trained and experienced personnel in a controlled laboratory setting. Nitriles can be hydrolyzed to their corresponding carboxylic acids, which are generally less toxic.[1][3][5][6]

WARNING: This procedure carries significant risks, including the potential for runaway reactions and the generation of toxic gases. It should only be performed after a thorough risk assessment and with appropriate safety measures in place.

Experimental Protocol: Alkaline Hydrolysis of this compound (Illustrative)

  • Preparation: In a chemical fume hood, prepare a dilute solution of sodium hydroxide (e.g., 1 M). The reaction vessel should be equipped with a stirrer and placed in an ice bath to control the reaction temperature.

  • Addition: Slowly and cautiously add the this compound waste to the stirred, cooled alkaline solution. The rate of addition should be carefully controlled to prevent any excessive heat generation.

  • Reaction: Allow the mixture to stir at a controlled temperature. The progress of the hydrolysis reaction should be monitored using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Neutralization: Once the reaction is complete, the resulting solution will be basic. Carefully neutralize the solution with a dilute acid (e.g., 1 M HCl), again using an ice bath to manage heat generation.

  • Disposal: The final neutralized aqueous solution may be suitable for disposal as aqueous chemical waste, pending analysis and approval by the institution's Environmental Health & Safety (EHS) department.

Data Presentation: Hazard Summary

Hazard ClassificationDescriptionGHS PictogramPrecautionary Measures
Skin IrritationCauses skin irritation.IrritantP264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Serious Eye DamageCauses serious eye damage.CorrosionP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Repeated Exposure)Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.Health HazardP260: Do not breathe dust/fume/gas/mist/vapors/spray.
Hazardous to the Aquatic EnvironmentHarmful to aquatic life.Environmental HazardP273: Avoid release to the environment.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these established procedures for handling, segregation, and disposal, researchers can minimize risks and ensure compliance with safety regulations. Always consult your institution's specific hazardous waste management guidelines and contact your EHS department for any questions or clarification.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.